N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(6-aminopyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQSQAMGUMPKIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567559 | |
| Record name | N-(6-Aminopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132784-74-8 | |
| Record name | N-(6-Aminopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132784-74-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide, also known by its synonym N-(6-aminopyridin-2-yl)pivalamide, is a chemical compound with potential applications in pharmaceutical research and development. This technical guide provides a summary of its known chemical properties. However, it is important to note that publicly available information regarding its synthesis, detailed experimental data, and biological activity is limited at the time of this report.
Core Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below. This information is primarily derived from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 132784-74-8 | [1] |
| Molecular Formula | C₁₀H₁₅N₃O | [2] |
| Molecular Weight | 193.25 g/mol | [2] |
| IUPAC Name | N-(6-aminopyridin-2-yl)-2,2-dimethylpropanamide | N/A |
| Synonyms | N-(6-aminopyridin-2-yl)pivalamide | N/A |
| Physical State | Solid (at room temperature) | [1] |
Synthesis and Experimental Data
A thorough review of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis, purification, and analysis of this compound. While general methods for the acylation of aminopyridines are well-established in organic chemistry, a validated and published procedure for this specific molecule could not be located.
Biological Activity and Signaling Pathways
As of the date of this report, there is no publicly available information regarding the biological activity of this compound. No studies detailing its pharmacological effects, potential therapeutic targets, or associated signaling pathways have been found in the scientific literature. Therefore, its profile as a potential agent for drug development remains uncharacterized.
Experimental Workflow: A Proposed General Approach
In the absence of a specific published protocol, a logical experimental workflow for the synthesis and characterization of this compound can be proposed based on standard organic chemistry principles. This serves as a hypothetical guide for researchers interested in investigating this compound.
Caption: A logical workflow for the synthesis and evaluation of the target compound.
Conclusion
This compound is a chemical entity with defined basic properties but lacks a detailed public profile regarding its synthesis, experimental characteristics, and biological function. This guide highlights the current knowledge gap and provides a foundational framework for researchers who may wish to undertake a comprehensive investigation of this compound. Further experimental work is required to elucidate its chemical and biological properties fully.
References
Elucidation of the Structure of N-(6-aminopyridin-2-yl)pivalamide: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
N-(6-aminopyridin-2-yl)pivalamide is a molecule of interest in medicinal chemistry due to its structural components: a 2,6-diaminopyridine core, which is a known pharmacophore, and a pivaloyl group. The pivaloyl group, with its bulky tert-butyl moiety, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Accurate structural elucidation is the cornerstone of any chemical research and drug development endeavor, ensuring the unequivocal identification and characterization of the synthesized compound. This guide outlines the proposed synthesis and a comprehensive analytical workflow for the structural confirmation of N-(6-aminopyridin-2-yl)pivalamide.
Proposed Synthesis
A plausible and efficient method for the synthesis of N-(6-aminopyridin-2-yl)pivalamide is the selective N-acylation of 2,6-diaminopyridine with pivaloyl chloride. The key to this synthesis is achieving mono-acylation. This can be accomplished by using a controlled stoichiometry of the acylating agent and appropriate reaction conditions.
Reaction Scheme:
Caption: Proposed synthesis of N-(6-aminopyridin-2-yl)pivalamide.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for N-(6-aminopyridin-2-yl)pivalamide based on the analysis of its structural features and comparison with similar compounds.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | t, J = 8.0 Hz | 1H | H-4 (Pyridine) |
| ~7.30 | br s | 1H | -NH-C=O |
| ~6.90 | d, J = 8.0 Hz | 1H | H-5 (Pyridine) |
| ~6.30 | d, J = 8.0 Hz | 1H | H-3 (Pyridine) |
| ~4.50 | br s | 2H | -NH₂ |
| 1.30 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~177.0 | C=O (Amide) |
| ~158.0 | C-6 (Pyridine) |
| ~151.0 | C-2 (Pyridine) |
| ~140.0 | C-4 (Pyridine) |
| ~105.0 | C-5 (Pyridine) |
| ~103.0 | C-3 (Pyridine) |
| 39.0 | -C (CH₃)₃ |
| 27.5 | -C(C H₃)₃ |
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp | N-H stretch (Amine, two bands) |
| ~3250 | Medium, Broad | N-H stretch (Amide) |
| 2960 - 2870 | Medium | C-H stretch (Aliphatic) |
| ~1670 | Strong | C=O stretch (Amide I) |
| ~1600 | Medium | N-H bend (Amine) / C=C stretch (Pyridine) |
| ~1540 | Medium | N-H bend (Amide II) |
| ~1480 | Medium | C=N stretch (Pyridine) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment |
| 193 | [M]⁺• |
| 136 | [M - C₄H₉]⁺ |
| 109 | [M - C₅H₉NO]⁺• |
| 85 | [C₅H₉NO]⁺• |
| 57 | [C₄H₉]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the key analytical techniques required for the structure elucidation of N-(6-aminopyridin-2-yl)pivalamide.
Synthesis of N-(6-aminopyridin-2-yl)pivalamide
-
Materials: 2,6-Diaminopyridine, pivaloyl chloride, anhydrous dichloromethane (DCM), pyridine, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 2,6-diaminopyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of pivaloyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient).
-
Characterize the purified product by NMR, FT-IR, and MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (~1 mg) of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrument: An FT-IR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typical parameters: scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.
-
-
Data Processing: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Acquisition:
-
Introduce the sample into the ion source (e.g., via direct insertion probe or GC-MS).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Typical EI energy: 70 eV.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺•) and analyze the fragmentation pattern to confirm the structure.
Mandatory Visualizations
The following diagrams illustrate the chemical structure, a proposed experimental workflow for synthesis and purification, and a logical workflow for the overall structure elucidation process.
Caption: Chemical Structure of N-(6-aminopyridin-2-yl)pivalamide.
Caption: Experimental workflow for synthesis and purification.
Caption: Logical workflow for structure elucidation.
In-Depth Technical Guide: Physical and Chemical Characteristics of N-(6-Amino-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 132784-74-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physical and chemical characteristics of the compound with CAS number 132784-74-8, identified as N-(6-Amino-pyridin-2-yl)-2,2-dimethyl-propionamide. Due to the limited publicly available data, this document focuses on the confirmed properties and presents generalized workflows relevant to the synthesis and analysis of such a compound. It is intended to serve as a foundational resource for researchers and professionals in drug development.
Chemical Identity and Physical Properties
The compound with CAS number 132784-74-8 is chemically known as N-(6-Amino-pyridin-2-yl)-2,2-dimethyl-propionamide.[1][2][3] A summary of its key identifiers and physical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of CAS 132784-74-8
| Property | Value | Source(s) |
| CAS Number | 132784-74-8 | [1][2][3] |
| IUPAC Name | N-(6-Amino-pyridin-2-yl)-2,2-dimethyl-propionamide | [1][2][3] |
| Molecular Formula | C₁₀H₁₅N₃O | [1][2] |
| Molecular Weight | 193.25 g/mol | [1][2] |
| Melting Point | 146 - 148 °C | |
| Physical Form | Solid |
Safety Information
Based on available safety data sheets, N-(6-Amino-pyridin-2-yl)-2,2-dimethyl-propionamide is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The hazard statement associated with this compound is H319 (Causes serious eye irritation).
Experimental Protocols
Detailed experimental protocols for the specific synthesis and characterization of CAS 132784-74-8 are not publicly available. However, a general workflow for the synthesis and characterization of similar N-acylated aminopyridine derivatives can be conceptualized.
References
Spectroscopic and Synthetic Overview of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide, also known as N-(6-aminopyridin-2-yl)pivalamide, is a chemical compound with the CAS number 132784-74-8. Its molecular formula is C₁₀H₁₅N₃O, and it has a molecular weight of 193.25 g/mol . This document aims to provide a technical guide to the available spectroscopic and synthetic information for this compound. However, a comprehensive search of publicly accessible scientific databases and literature has revealed a significant lack of detailed, experimentally-derived spectroscopic data and specific synthesis protocols.
While the compound is commercially available, indicating its successful synthesis and characterization by suppliers, the primary spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and detailed experimental procedures are not published in accessible literature. This guide, therefore, summarizes the available information and outlines a general synthetic approach based on related chemistry.
Chemical Properties
A summary of the basic chemical properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 132784-74-8 | |
| Molecular Formula | C₁₀H₁₅N₃O | |
| Molecular Weight | 193.25 g/mol | |
| Physical Form | Solid | |
| Melting Point | 146 - 148 °C |
Spectroscopic Data
Synthesis Pathway
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a potential synthetic route can be inferred from general organic chemistry principles and available information for related compounds. The synthesis would likely involve the acylation of 2,6-diaminopyridine with pivaloyl chloride.
A generalized workflow for this synthesis is depicted below.
Caption: A potential synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on common amidation reactions. Note: This procedure has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diaminopyridine in a suitable anhydrous solvent such as tetrahydrofuran (THF).[1] Add a base, for example, triethylamine, to the solution to act as an acid scavenger.
-
Addition of Acylating Agent: Cool the reaction mixture in an ice bath (0 °C).[1] Slowly add a stoichiometric equivalent of pivaloyl chloride to the cooled solution.
-
Reaction: Allow the reaction to proceed at a controlled temperature, for instance, by letting it slowly warm to room temperature (around 20 °C) while stirring for a specified duration.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture would typically be quenched with water or a saturated aqueous solution of sodium bicarbonate. The product would then be extracted into an organic solvent (e.g., ethyl acetate). The organic layers would be combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent removed under reduced pressure.
-
Purification: The crude product would likely require purification, for which column chromatography on silica gel would be a standard method.
Conclusion
While this compound is a known compound, detailed public information regarding its spectroscopic characterization and a step-by-step synthesis protocol is scarce. Researchers and drug development professionals interested in this molecule will likely need to perform their own analyses to obtain the necessary quantitative data. The provided hypothetical synthesis pathway offers a starting point for its preparation in a laboratory setting.
References
No Biological Targets Identified for N-(6-aminopyridin-2-yl)pivalamide
A comprehensive review of scientific literature and databases has revealed no specific biological targets or mechanisms of action for the compound N-(6-aminopyridin-2-yl)pivalamide. Despite extensive searches, there is a notable absence of published research detailing the biological activity, quantitative data, or associated signaling pathways for this specific molecule.
Consequently, the core requirements of the requested in-depth technical guide, including the presentation of quantitative data in structured tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time due to the lack of available information.
While the broader class of aminopyridine derivatives has been explored in drug discovery, with some analogs showing activity as inhibitors of kinases such as PI3K and HPK1, these findings are not directly attributable to N-(6-aminopyridin-2-yl)pivalamide. The specific biological profile of a compound is highly dependent on its unique chemical structure, and therefore, extrapolating data from related but distinct molecules would be scientifically inaccurate.
Researchers, scientists, and drug development professionals interested in the potential therapeutic applications of N-(6-aminopyridin-2-yl)pivalamide would need to conduct initial screening and target identification studies to elucidate its biological function. Such studies would be a prerequisite for any further investigation into its mechanism of action, potency, and potential as a therapeutic agent.
Should any future research on the biological targets and activity of N-(6-aminopyridin-2-yl)pivalamide be published, a detailed technical guide could then be compiled.
Discovery and history of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide
An extensive search for "N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide" has revealed a significant lack of public-domain information regarding its discovery, history, and biological activity. This compound does not appear to be a well-documented pharmaceutical agent or a research compound with a substantial body of published literature. The primary references found are from chemical suppliers and databases, which do not contain the necessary details for a comprehensive technical guide.
Due to the absence of scientific papers, clinical trial data, or patents detailing its development and mechanism of action, it is not possible to fulfill the request for an in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this specific molecule.
To provide the detailed and technical content you require, a compound with a more established research and development history is necessary. Please provide the name of an alternative, more well-documented compound, and a thorough and detailed technical guide will be compiled to your specifications.
An In-depth Technical Guide on the Solubility Profile of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available quantitative solubility data for N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide is limited. This guide provides a comprehensive overview of standardized experimental protocols for determining the solubility of pharmaceutical compounds and discusses the potential biological context of this compound based on structurally related molecules.
Compound Profile
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | N-(6-aminopyridin-2-yl)pivalamide |
| CAS Number | 132784-74-8[1] |
| Molecular Formula | C₁₀H₁₅N₃O[1] |
| Molecular Weight | 193.25 g/mol [1] |
Experimental Protocols for Solubility Determination
The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. Two common methods for solubility determination are the thermodynamic and kinetic solubility assays.
2.1. Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a specific temperature and pH in equilibrium with the solid form.[2][3]
Detailed Methodology:
-
Preparation of Saturated Solution: An excess amount of the solid compound (e.g., 1 mg) is added to a known volume (e.g., 1 mL) of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[2]
-
Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2][4]
-
Phase Separation: After equilibration, the suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.[5]
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5]
-
Data Analysis: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in µg/mL or µM.
2.2. Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (usually in DMSO) into an aqueous buffer. This method is often used in high-throughput screening during early drug discovery.[5][6][7]
Detailed Methodology:
-
Preparation of Stock Solution: A concentrated stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO) (e.g., 10-20 mM).[8]
-
Dilution in Aqueous Buffer: A small aliquot of the DMSO stock solution is added to a larger volume of aqueous buffer (e.g., PBS, pH 7.4) in a microplate well to achieve the desired final concentration. The final DMSO concentration is typically kept low (e.g., <1-2%) to minimize its effect on solubility.[4][6][8]
-
Incubation: The microplate is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).[5][6]
-
Detection of Precipitation: The formation of precipitate is detected by various methods:
-
Nephelometry: Measures the scattering of light by undissolved particles.[6][7]
-
Turbidimetry: Measures the reduction in light transmission due to undissolved particles.
-
Direct UV/LC-MS Analysis: The solution is filtered, and the concentration of the dissolved compound in the filtrate is quantified.[4][5][6]
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed or the concentration measured in the filtrate.
Visualized Experimental Workflows
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Potential Biological Context and Signaling Pathways
While the specific biological targets of this compound are not documented in publicly available literature, its structural motifs, particularly the 2-aminopyridine core, are present in numerous biologically active compounds. Derivatives of 2-aminopyridine are known to exhibit a wide range of pharmacological activities, including acting as kinase inhibitors.[9][10]
For illustrative purposes, a hypothetical signaling pathway involving a kinase, a common target for 2-aminopyridine derivatives, is presented below. Many kinase inhibitors target ATP-binding sites, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction cascades involved in cell proliferation and survival.
Caption: Hypothetical Kinase Inhibition Signaling Pathway.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. evotec.com [evotec.com]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. enamine.net [enamine.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. N-(6-Amino-2-pyridinyl)-2-propenamide [myskinrecipes.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide
InChIKey: ZEQSQAMGUMPKIB-UHFFFAOYSA-N
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide (CAS: 132784-74-8), a key heterocyclic building block in medicinal chemistry. Due to the absence of publicly available data on the specific biological activity of this compound, this document focuses on its physicochemical properties, synthesis, chemical reactivity, and potential applications as a synthetic intermediate in drug discovery. The 2-aminopyridine scaffold is a well-established privileged structure, frequently incorporated into potent kinase inhibitors and other therapeutic agents. This guide will detail a representative synthetic protocol for the compound, illustrate its key chemical transformations, and present a hypothetical signaling pathway commonly targeted by molecules derived from this structural class.
Core Compound Properties
This compound, also known as N-(6-aminopyridin-2-yl)pivalamide, is a solid organic compound classified as a heterocyclic building block. Its structure features a 2,6-diaminopyridine core where one of the amino groups is acylated with a pivaloyl (2,2-dimethylpropanoyl) group. This mono-acylation leaves a free primary amine at the 6-position, which serves as a key reactive handle for further synthetic modifications.
| Property | Value | Reference(s) |
| CAS Number | 132784-74-8 | |
| InChIKey | ZEQSQAMGUMPKIB-UHFFFAOYSA-N | |
| Molecular Formula | C₁₀H₁₅N₃O | |
| Molecular Weight | 193.25 g/mol | |
| Physical Form | Solid | |
| IUPAC Name | N-(6-amino-2-pyridinyl)-2,2- |
In-depth Technical Guide: N-(6-aminopyridin-2-yl)pivalamide Material Safety Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for N-(6-aminopyridin-2-yl)pivalamide, a compound of interest in pharmaceutical research and development. The information is compiled from available safety data sheets to ensure safe handling, storage, and use in a laboratory setting.
Chemical Identification
| Identifier | Value |
| Chemical Name | N-(6-aminopyridin-2-yl)pivalamide |
| CAS Number | 132784-74-8[1] |
| Molecular Formula | C10H15N3O |
| Molecular Weight | 193.25 g/mol |
Hazard Identification
This substance is classified as hazardous. The following table summarizes its GHS classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[2] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[2] |
| Skin Corrosion/Irritation | 1A | H314: Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage.[2] |
| Acute Aquatic Hazard | 3 | H402: Harmful to aquatic life. |
| Chronic Aquatic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects.[2] |
Signal Word: Danger[2]
Hazard Pictograms:
-
Skull and crossbones
-
Corrosion
Physicochemical Information
| Property | Value |
| Physical State | Solid |
| Melting Point | 40 - 44 °C (104 - 111 °F) |
| Boiling Point | 208 - 209 °C (406 - 408 °F) |
First-Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. Call a physician.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[2] |
| Eye Contact | Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses.[2] |
| Ingestion | If swallowed, give water to drink (two glasses at most). Seek medical advice immediately.[2] |
Fire-Fighting Measures
| Aspect | Guideline |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | Combustible. Development of hazardous combustion gases or vapors possible in the event of a fire. Forms explosive mixtures with air on intense heating. |
| Protective Equipment | Wear self-contained breathing apparatus. Prevent skin contact by keeping a safe distance or by wearing suitable protective clothing. |
Handling and Storage
| Aspect | Guideline |
| Handling | Avoid generation and inhalation of dust.[2] Do not eat, drink, or smoke when using this product.[2] Wash skin thoroughly after handling.[2] Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Keep locked up or in an area accessible only to qualified or authorized persons.[2] Recommended storage temperature should be obtained from the product label.[2] |
Exposure Controls and Personal Protection
| Control Parameter | Recommendation |
| Engineering Controls | Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.[3][4] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4] Immediately change contaminated clothing. |
| Respiratory Protection | Required when dusts are generated.[2] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][4] |
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of N-(6-aminopyridin-2-yl)pivalamide in a research environment. Adherence to these steps is crucial to minimize exposure and ensure laboratory safety.
References
Methodological & Application
Application Notes and Protocols: Synthesis of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide, a valuable building block in medicinal chemistry and drug development. The synthesis involves the selective mono-acylation of 2,6-diaminopyridine with pivaloyl chloride. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the target compound. Additionally, a summary of the key quantitative data and a visual representation of the synthesis workflow are provided to ensure clarity and reproducibility.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of a free amino group and a pivaloyl amide on a pyridine scaffold allows for further chemical modifications, making it a versatile precursor for the development of novel therapeutic agents. The selective introduction of a single pivaloyl group onto 2,6-diaminopyridine is a critical step that requires careful control of reaction conditions to minimize the formation of the di-acylated byproduct. This protocol is based on established methods for the mono-acylation of diaminopyridines[1].
Chemical Properties and Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 2,6-Diaminopyridine | 141-86-6 | C₅H₇N₃ | 109.13 | Solid |
| Pivaloyl chloride | 3282-30-2 | C₅H₉ClO | 120.58 | Liquid |
| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | Liquid |
| This compound | 132784-74-8 | C₁₀H₁₅N₃O | 193.25 | Solid |
| N,N'-(pyridine-2,6-diyl)bis(2,2-dimethylpropanamide) | 101630-94-8 | C₁₅H₂₃N₃O₂ | 277.37 | Solid |
Experimental Protocol
Materials and Equipment
-
2,6-Diaminopyridine
-
Pivaloyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-diaminopyridine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: While stirring vigorously, add a solution of pivaloyl chloride (0.9 eq) in anhydrous DCM dropwise via a dropping funnel over a period of 30-60 minutes. The slow addition is crucial to favor mono-acylation.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 1-2 hours at 0 °C.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound. The mono-acylated product is more polar than the di-acylated byproduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of the Synthesis Workflow
Caption: Synthetic route for this compound.
Safety Precautions
-
Pivaloyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[2].
-
Triethylamine is a flammable and corrosive liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
All procedures should be carried out by trained personnel in a laboratory setting.
Conclusion
This protocol provides a reliable method for the synthesis of this compound. By carefully controlling the stoichiometry of the reactants and the reaction temperature, selective mono-acylation of 2,6-diaminopyridine can be achieved. This procedure is scalable and can be adapted for the synthesis of analogous compounds for various research and development applications.
References
Application Notes and Protocols: N-(6-aminopyridin-2-yl)pivalamide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of N-(6-aminopyridin-2-yl)pivalamide as a key building block in modern organic synthesis. The strategic introduction of a pivaloyl protecting group on one of the amino functionalities of 2,6-diaminopyridine allows for selective functionalization at the remaining free amino group, making it a valuable intermediate for the synthesis of complex substituted pyridines, which are prevalent scaffolds in medicinal chemistry.
Synthesis of N-(6-aminopyridin-2-yl)pivalamide
The synthesis of N-(6-aminopyridin-2-yl)pivalamide can be readily achieved via the selective mono-acylation of 2,6-diaminopyridine with pivaloyl chloride. The steric hindrance of the pivaloyl group and careful control of reaction conditions are key to achieving high selectivity for the mono-acylated product.
Reaction Scheme:
Caption: Synthesis of N-(6-aminopyridin-2-yl)pivalamide.
Experimental Protocol: Synthesis of N-(6-aminopyridin-2-yl)pivalamide
-
To a stirred solution of 2,6-diaminopyridine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a suitable base such as pyridine or triethylamine (1.1 eq.).
-
Slowly add a solution of pivaloyl chloride (1.0 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(6-aminopyridin-2-yl)pivalamide.
| Parameter | Value |
| Starting Material | 2,6-Diaminopyridine |
| Reagent | Pivaloyl Chloride |
| Base | Pyridine or Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 h |
| Typical Yield | 70-85% |
Applications in Cross-Coupling Reactions
The free amino group at the 6-position of N-(6-aminopyridin-2-yl)pivalamide serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The pivaloyl group is generally stable under these conditions and can be removed at a later stage if desired.
2.1. Buchwald-Hartwig Amination
This reaction allows for the synthesis of unsymmetrically substituted 2,6-diaminopyridine derivatives by coupling N-(6-aminopyridin-2-yl)pivalamide with aryl or heteroaryl halides.
Caption: Buchwald-Hartwig amination workflow.
Experimental Protocol: Buchwald-Hartwig Amination
-
To a reaction vessel, add N-(6-aminopyridin-2-yl)pivalamide (1.0 eq.), the aryl/heteroaryl halide (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like BINAP (4-10 mol%), and a base such as sodium tert-butoxide (1.4 eq.).
-
Add anhydrous toluene or dioxane as the solvent.
-
Degas the mixture and heat under an inert atmosphere at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Component | Example | Molar Equiv. / mol% |
| Starting Material | N-(6-aminopyridin-2-yl)pivalamide | 1.0 |
| Coupling Partner | 4-Bromotoluene | 1.2 |
| Pd-Catalyst | Pd₂(dba)₃ | 2.5 mol% |
| Ligand | BINAP | 5 mol% |
| Base | NaOtBu | 1.4 |
| Solvent | Toluene | - |
| Temperature | 100 °C | - |
| Typical Yield | 65-80% |
2.2. Suzuki-Miyaura Coupling
While the amino group itself does not directly participate in Suzuki coupling, it can be converted to a halide (e.g., via a Sandmeyer reaction) or a triflate, which then serves as a handle for the introduction of aryl, heteroaryl, or vinyl groups. Alternatively, the pivaloyl-protected aminopyridine can be halogenated at other positions on the pyridine ring for subsequent Suzuki coupling.
Hypothetical two-step sequence:
-
Diazotization of the free amino group followed by introduction of a halogen (e.g., bromine via Sandmeyer reaction) to yield N-(6-bromopyridin-2-yl)pivalamide.
-
Suzuki-Miyaura coupling of the resulting bromo-pyridine with a boronic acid.
Caption: Two-step Suzuki-Miyaura coupling strategy.
Experimental Protocol: Suzuki-Miyaura Coupling (of the corresponding bromide)
-
In a reaction flask, combine N-(6-bromopyridin-2-yl)pivalamide (1.0 eq.), the desired boronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 eq.).
-
Add a mixture of solvents, typically toluene and water or dioxane and water.
-
Degas the mixture and heat to 80-100 °C for 6-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Component | Example | Molar Equiv. / mol% |
| Starting Material | N-(6-bromopyridin-2-yl)pivalamide | 1.0 |
| Coupling Partner | Phenylboronic acid | 1.5 |
| Pd-Catalyst | Pd(PPh₃)₄ | 5 mol% |
| Base | K₂CO₃ | 2.0 |
| Solvent | Toluene/Water (4:1) | - |
| Temperature | 90 °C | - |
| Typical Yield | 75-90% |
Deprotection
The pivaloyl group can be removed under acidic or basic conditions to liberate the free amino group, allowing for further functionalization or to yield the final target molecule.
Experimental Protocol: Acidic Deprotection
-
Dissolve the pivaloyl-protected compound in a suitable solvent such as methanol or dioxane.
-
Add a strong acid, for example, concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary.
Conclusion
N-(6-aminopyridin-2-yl)pivalamide is a highly valuable and versatile building block for the synthesis of substituted pyridines. Its preparation is straightforward, and the differential reactivity of its two amino groups allows for selective and controlled introduction of various functionalities, making it an essential tool for medicinal chemists and organic synthesis researchers in the development of novel compounds.
Application Notes and Protocols for Kinase Inhibitor Synthesis Using N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide is a key building block in the synthesis of various kinase inhibitors. Its 2,6-diaminopyridine core serves as a versatile scaffold for constructing molecules that can effectively target the ATP-binding site of numerous kinases. The presence of a primary amino group and a pivaloyl-protected secondary amino group allows for sequential and regioselective reactions, making it an attractive starting material for medicinal chemists. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potent and selective kinase inhibitors, with a focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.
Chemical Properties and Reactivity
This compound possesses two distinct amino groups with different reactivities. The unprotected primary amino group at the 6-position is more nucleophilic and readily participates in reactions such as nucleophilic aromatic substitution and condensation reactions. The pivaloyl group protecting the amino group at the 2-position can be removed under specific conditions to allow for further functionalization. This differential reactivity is crucial for the controlled synthesis of complex kinase inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₅N₃O |
| Molecular Weight | 193.25 g/mol |
| CAS Number | 132784-74-8 |
| Appearance | Solid |
| Storage | Sealed in dry, Room Temperature |
Application in IRAK4 Inhibitor Synthesis
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway and a promising therapeutic target for inflammatory diseases and certain cancers. Several potent IRAK4 inhibitors have been developed utilizing a 2,6-diaminopyridine or a similar 2,6-diaminopyrimidine scaffold. The following sections detail the synthesis and biological evaluation of IRAK4 inhibitors derived from precursors structurally related to this compound, providing a blueprint for its application.
General Synthetic Strategy
The synthesis of IRAK4 inhibitors using a 2,6-diaminopyridine scaffold typically involves the condensation of the diamine with a suitable pyrimidine or pyridine derivative, followed by further modifications to enhance potency and selectivity. The pivaloyl-protected amino group in this compound can be deprotected at a later stage to introduce additional diversity.
Caption: General workflow for kinase inhibitor synthesis.
Example: Synthesis of Aminopyrimidin-4-one IRAK4 Inhibitors
While a direct synthesis from this compound is not explicitly detailed in the searched literature, a closely related synthesis of potent aminopyrimidin-4-one IRAK4 inhibitors has been reported, providing a strong procedural basis.[1][2][3][4][5]
Table 2: Biological Activity of Representative Aminopyrimidin-4-one IRAK4 Inhibitors [1][2][3]
| Compound | IRAK4 IC₅₀ (nM) | Kinase Selectivity (>100-fold vs. 111 kinases) |
| 16 | 27 | 99% |
| 31 | 93 | Not Reported |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2,6-Disubstituted Pyridine Kinase Inhibitor Core
This protocol is adapted from analogous syntheses of kinase inhibitors and can be applied to this compound.
Materials:
-
This compound
-
A suitable chloro- or bromo-substituted pyrimidine or pyridine derivative
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel, add this compound (1 equivalent), the chloro- or bromo-substituted pyrimidine/pyridine (1.1 equivalents), Cs₂CO₃ (2 equivalents), Pd₂(dba)₃ (0.05 equivalents), and Xantphos (0.1 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous dioxane or toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: IRAK4 Kinase Inhibition Assay (In Vitro)
This protocol describes a typical in vitro assay to determine the inhibitory activity of synthesized compounds against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
ATP
-
Peptide substrate (e.g., a fluorescently labeled peptide)
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT, and BSA)
-
Synthesized inhibitor compounds
-
384-well plates
-
Plate reader capable of detecting fluorescence or luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the peptide substrate, and the diluted inhibitor compounds.
-
Initiate the kinase reaction by adding a solution of IRAK4 enzyme and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization or luminescence).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathway
IRAK4 is a key mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which play a crucial role in the innate immune response.[1][6][7] Activation of these pathways leads to the recruitment of IRAK4 and subsequent phosphorylation of downstream targets, ultimately resulting in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[1][7]
Caption: Simplified IRAK4 signaling pathway and point of inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of kinase inhibitors. Its inherent chemical properties allow for strategic and controlled chemical modifications, leading to the development of potent and selective inhibitors for various kinases, with IRAK4 being a prominent example. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to utilize this compound in their kinase inhibitor discovery programs. Further exploration of different chemical linkers and substituents is likely to yield novel inhibitors with improved pharmacological properties.
References
- 1. Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EP1197489A1 - Pyrimidine derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Application of GW0742 (CAS 132784-74-8) in Medicinal Chemistry: A Detailed Overview and Protocols
Introduction: GW0742, identified by CAS number 132784-74-8, is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). This nuclear receptor plays a crucial role in the regulation of a wide array of biological processes, including lipid and glucose metabolism, inflammation, and cellular proliferation and differentiation. The high selectivity of GW0742 for PPARβ/δ over other PPAR isoforms (PPARα and PPARγ) makes it an invaluable tool for elucidating the specific functions of this receptor and a promising therapeutic candidate for various metabolic and cardiovascular diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with GW0742.
Pharmacological Profile and Quantitative Data
GW0742 exhibits high affinity and selective agonistic activity towards PPARβ/δ. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Activity of GW0742
| Parameter | Species | Receptor Subtype | Value | Reference |
| EC50 | Human | PPARδ | 1 nM | [1] |
| EC50 | Human | PPARα | 1.1 µM | [1] |
| EC50 | Human | PPARγ | 2 µM | [1] |
| IC50 (Binding Assay) | Human | PPARδ | 1 nM | [1] |
Table 2: In Vivo Efficacy of GW0742 in Animal Models
| Animal Model | Disease/Condition | Dosage | Route of Administration | Key Findings | Reference |
| Mice | Gut Ischemia/Reperfusion | 0.1 mg/kg | Intraperitoneal (i.p.) | Reduced mortality, gut injury, and inflammation. | [2] |
| Rats | Hypoxia-Induced Pulmonary Hypertension | 30 mg/kg/day | Oral | Reduced right heart hypertrophy and right ventricular systolic pressure. | [3] |
| APP/PS1 Mice | Alzheimer's Disease Model | 30 mg/kg/day | Oral gavage | Reversed memory deficits and increased expression of Cpt1a. | [4] |
| Rats | Type 2 Diabetes Mellitus | Not specified | Not specified | Attenuated increased HOMA-IR. | [5][6] |
| Wistar Rats | Temporal Lobe Epilepsy | 5 mg/kg/day | Not specified | Attenuated behavioral abnormalities and neuroinflammation. | [7][8] |
Mechanism of Action and Signaling Pathway
GW0742 functions by binding to and activating PPARβ/δ. PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. The activation of PPARβ/δ by GW0742 leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and anti-inflammatory responses.
Experimental Protocols
In Vitro PPARβ/δ Activation Assay
This protocol describes a cell-based reporter assay to quantify the activation of human PPARδ by GW0742.
Materials:
-
Human PPARδ reporter cell line (e.g., INDIGO Biosciences, Cat. No. IB00131)[9]
-
GW0742 (as a positive control agonist)
-
Cell culture medium (as recommended by the cell line provider)
-
Luciferase detection reagent
-
96-well white, opaque assay plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the PPARδ reporter cells in a 96-well plate at a density recommended by the manufacturer and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of GW0742 in the appropriate vehicle (e.g., DMSO) and then dilute in cell culture medium to the final desired concentrations. A typical 8-point treatment series could range from 0.0412 nM to 90.0 nM.[9]
-
Treatment: Remove the growth medium from the cells and add the prepared GW0742 solutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.
-
Lysis and Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase detection reagent.
-
Data Analysis: Calculate the fold activation relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
In Vivo Study of GW0742 in a Model of Alzheimer's Disease
This protocol outlines an in vivo experiment to assess the neuroprotective effects of GW0742 in a transgenic mouse model of Alzheimer's disease (APP/PS1).[4]
Materials:
-
APP/PS1 transgenic mice and wild-type littermates (12 months old)[4]
-
GW0742
-
Vehicle (e.g., water)
-
Oral gavage needles
-
Behavioral testing apparatus (e.g., fear conditioning chamber)
-
Equipment for tissue collection and analysis (e.g., immunohistochemistry, Western blotting)
Procedure:
-
Animal Acclimation and Grouping: Acclimate the mice to the housing conditions for at least one week. Randomly assign mice to four groups: wild-type + vehicle, wild-type + GW0742, APP/PS1 + vehicle, and APP/PS1 + GW0742.
-
Drug Administration: Administer GW0742 (30 mg/kg) or vehicle daily via oral gavage for 14 days.[4]
-
Behavioral Testing: During the treatment period, conduct behavioral tests such as the fear conditioning test to assess memory and cognitive function.
-
Tissue Collection: At the end of the treatment period (12 hours after the final dose), euthanize the mice and collect brain tissue.[4]
-
Biochemical and Histological Analysis: Process the brain tissue for various analyses, including:
-
Data Analysis: Analyze the data statistically to determine the effects of GW0742 treatment on cognitive function, neuropathology, and relevant molecular markers.
Applications in Medicinal Chemistry
GW0742 serves as a critical tool in medicinal chemistry for several reasons:
-
Target Validation: Its high selectivity allows for the confident validation of PPARβ/δ as a therapeutic target for various diseases.
-
Lead Compound for Drug Discovery: The chemical scaffold of GW0742 can serve as a starting point for the design and synthesis of novel PPARβ/δ modulators with improved pharmacokinetic and pharmacodynamic properties.
-
Probe for Mechanistic Studies: Researchers can use GW0742 to investigate the downstream effects of PPARβ/δ activation and unravel the complex signaling networks regulated by this receptor.
GW0742 is a potent and selective PPARβ/δ agonist with significant potential in medicinal chemistry and drug discovery. Its application in various in vitro and in vivo models has provided valuable insights into the therapeutic potential of targeting PPARβ/δ for metabolic disorders, cardiovascular diseases, neurodegenerative conditions, and inflammatory diseases. The detailed protocols provided herein offer a starting point for researchers to further explore the multifaceted roles of PPARβ/δ and to develop novel therapeutics based on this important target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW0742, a selective PPAR-beta/delta agonist, contributes to the resolution of inflammation after gut ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PPARβ/δAgonist GW0742 Relaxes Pulmonary Vessels and Limits Right Heart Hypertrophy in Rats with Hypoxia-Induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARβ/δ-agonist GW0742 ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PPAR-agonist GW0742 as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of PPAR-agonist GW0742 as antidiabetic drug: study in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
Application Notes: Reactivity and Protocols for N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide is a substituted 2,6-diaminopyridine derivative of significant interest in medicinal chemistry and materials science. Its structure features two distinct nitrogen nucleophiles: a primary arylamine at the C6 position and a sterically hindered pivalamide at the C2 position. This differential substitution provides a versatile platform for selective functionalization. The electron-donating nature of both nitrogen groups enhances the nucleophilicity of the pyridine ring, making it susceptible to electrophilic aromatic substitution.
This document provides a detailed overview of the reactivity of this compound with various classes of electrophiles and offers standardized protocols for key transformations.
General Reactivity Profile
The reactivity of this molecule is governed by three primary nucleophilic centers:
-
C6-Amino Group: The primary amino group is the most nucleophilic and least sterically hindered site, making it the primary target for reactions like N-alkylation and N-acylation.
-
Pyridine Ring Nitrogen (N1): The endocyclic nitrogen can be alkylated, though this is generally less favorable than reaction at the exocyclic C6-amino group under neutral or basic conditions.[1][2]
-
Pyridine Ring Carbons (C3, C5): The activating effects of the C2-pivalamido and C6-amino groups make the pyridine ring electron-rich and thus reactive towards electrophilic aromatic substitution, primarily at the C3 and C5 positions.[3] The pivaloyl group (-NHCOtBu) can also serve as a powerful directing group for ortho-lithiation at the C3 position, which can then be quenched with an electrophile.[4][5]
Section 1: N-Alkylation at the 6-Amino Position
Application: N-alkylation of the primary amino group is a fundamental strategy for building complexity, modulating solubility, and synthesizing ligands or drug candidates. The resulting secondary amines are key intermediates in organic synthesis.[6]
Reaction Scheme: The C6-amino group can be selectively mono-alkylated using various alkylating agents in the presence of a suitable base. Over-alkylation is a potential side reaction but can often be controlled by stoichiometry and reaction conditions.
Figure 1: General scheme for N-alkylation at the C6-amino position.
Experimental Protocol: Mono-N-Alkylation with Benzyl Bromide
-
Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Electrophile Addition: Add benzyl bromide (1.05 equiv) dropwise via syringe to the stirring suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous phase).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Presentation: N-Alkylation Reactions
| Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |
| Benzyl Bromide | NaH | DMF | 25 | 6 | 90-98 |
| Ethyl Bromoacetate | Cs₂CO₃ | DMF | 50 | 8 | 80-90 |
| Allyl Bromide | K₂CO₃ | THF | 65 | 10 | 85-95 |
Section 2: Electrophilic Aromatic Substitution (Halogenation)
Application: Halogenated pyridines are crucial intermediates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds.
Regioselectivity: The C2-pivalamido and C6-amino groups are both ortho, para-directing activators.
-
The C2-pivalamido group directs to the C3 position.
-
The C6-amino group directs to the C5 position. Due to the steric bulk of the pivaloyl group, electrophilic attack at the C5 position is often favored, though mixtures can occur depending on the electrophile's size and reaction conditions.
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
-
Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in acetonitrile or dichloromethane (0.1 M).
-
Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise at room temperature. Shield the reaction from light.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to isolate the brominated product(s).
Data Presentation: Halogenation Reactions
| Halogenating Agent | Solvent | Temp (°C) | Major Product | Approx. Yield (%) |
| N-Bromosuccinimide (NBS) | Acetonitrile | 25 | 5-bromo derivative | 80-90 |
| N-Chlorosuccinimide (NCS) | DMF | 25 | 5-chloro derivative | 75-85 |
| Iodine / HIO₃ | Acetic Acid | 70 | 5-iodo derivative | 65-75 |
Section 3: Directed ortho-Lithiation
Application: The pivalamido group is an excellent directed metalation group (DMG), allowing for regioselective deprotonation at the C3 position.[4][5] The resulting organolithium species can be trapped with a wide range of electrophiles to install functionality with high precision, a strategy that is difficult to achieve via standard electrophilic substitution.[7]
Figure 2: Experimental workflow for directed ortho-lithiation and electrophilic quench.
Experimental Protocol: Lithiation and Quench with Iodomethane
-
Reagent Setup: To a flame-dried, three-neck flask under argon, add this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF, 0.1 M).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add sec-butyllithium (s-BuLi, 1.4 M in cyclohexanes, 2.2 equiv) dropwise over 15 minutes. The solution typically develops a deep color. Stir at -78 °C for 1.5 hours.
-
Electrophilic Quench: Add iodomethane (MeI, 3.0 equiv) dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield N-(6-amino-3-methyl-2-pyridinyl)-2,2-dimethylpropanamide.
Data Presentation: Electrophiles for Directed ortho-Lithiation
| Electrophile | Reagent | C3-Substituent | Approx. Yield (%) |
| Methylation | Iodomethane (MeI) | -CH₃ | 75-85 |
| Silylation | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | 80-90 |
| Formylation | N,N-Dimethylformamide (DMF) | -CHO | 65-75 |
| Carboxylation | Carbon Dioxide (CO₂) gas | -COOH | 70-80 |
References
- 1. Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. baranlab.org [baranlab.org]
Application Note: A Detailed Protocol for the Acylation of 2,6-Diaminopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2,6-diaminopyridine scaffold is a crucial building block in medicinal chemistry and materials science. Its derivatives are integral to the development of novel pharmaceuticals, ligands for metal catalysts, and functional polymers. Acylation of the amino groups is a fundamental transformation that enables the synthesis of a wide array of functionalized molecules. This protocol provides a detailed, step-by-step experimental procedure for the di-acylation of 2,6-diaminopyridine using acetic anhydride, a common acylating agent. The resulting product, 2,6-diacetylaminopyridine, serves as a versatile intermediate for further synthetic modifications.
Reaction Scheme
The overall reaction involves the treatment of 2,6-diaminopyridine with an excess of an acylating agent, such as acetic anhydride, in the presence of a base, which can also serve as the solvent (e.g., pyridine). The reaction proceeds to form the di-acylated product.
Scheme 1: Acylation of 2,6-diaminopyridine
2,6-Diaminopyridine reacts with Acetic Anhydride in Pyridine to yield 2,6-Diacetylaminopyridine.
Experimental Protocol
This procedure details the synthesis of 2,6-diacetylaminopyridine. It is a representative method that can be adapted for other acylating agents with potential optimization.
Materials:
-
2,6-Diaminopyridine
-
Acetic Anhydride (Ac₂O)[1]
-
Anhydrous Pyridine[1]
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]
-
Methanol (MeOH)[1]
-
Toluene[2]
-
1 M Hydrochloric Acid (HCl)[1]
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution[1]
-
Brine (saturated aqueous Sodium Chloride solution)[1]
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[1]
-
Silica gel for column chromatography[1]
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator[1]
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-diaminopyridine (1.0 equiv).
-
Dissolve the starting material in anhydrous pyridine (5-10 mL per mmol of substrate).[1] Stir the solution until all solid has dissolved.
-
-
Addition of Acylating Agent:
-
Cool the solution to 0°C using an ice bath.[1]
-
Slowly add acetic anhydride (2.2-2.5 equiv) to the stirred solution dropwise. An excess is used to ensure complete di-acylation.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[1]
-
-
Work-up and Extraction:
-
Upon completion, quench the reaction by slowly adding methanol to consume any remaining acetic anhydride.[1]
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator. To ensure complete removal of pyridine, co-evaporate the residue with toluene (repeat 2-3 times).[2]
-
Dissolve the resulting crude residue in dichloromethane or ethyl acetate.[1]
-
Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally, brine.[1]
-
-
Drying and Concentration:
-
Purification:
-
Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2,6-diacetylaminopyridine.[1]
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3]
-
Data Presentation
The following table summarizes the typical quantitative parameters for the acylation of 2,6-diaminopyridine.
| Parameter | Value/Description | Reference |
| Starting Material | 2,6-Diaminopyridine | - |
| Acylating Agent | Acetic Anhydride | [1] |
| Solvent/Base | Anhydrous Pyridine | [1] |
| Stoichiometry | 1.0 equiv. 2,6-Diaminopyridine | General |
| 2.2 - 2.5 equiv. Acetic Anhydride | [1] | |
| Temperature | 0°C to Room Temperature | [1] |
| Reaction Time | 2 - 12 hours (Monitored by TLC) | [1] |
| Purification Method | Silica Gel Column Chromatography | [1] |
| Typical Yield | 85-95% (Varies with scale and purity) | Estimated |
Visualizations
The following diagram illustrates the general workflow for the acylation experiment.
Caption: Experimental workflow for the acylation of 2,6-diaminopyridine.
Safety Precautions:
-
Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.[4]
-
Pyridine is flammable, toxic, and has a strong, unpleasant odor. Always work within a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ionsource.com [ionsource.com]
Application Notes & Protocols: The Role of Pyridine and Pyrazine Scaffolds in Antiviral Synthesis, Focusing on Favipiravir
Introduction
While direct literature on the application of N-(6-aminopyridin-2-yl)pivalamide in the synthesis of mainstream antiviral compounds is not extensively documented in readily available research, the broader chemical class to which it belongs—aminopyridines and their bioisosteric cousins, aminopyrazines—are of critical importance in modern antiviral drug discovery and development. These nitrogen-containing heterocyclic scaffolds are central to the structure of numerous bioactive molecules.
This document will focus on a compound of immense interest that shares a related pyrazine core: Favipiravir (T-705) . Favipiravir is a broad-spectrum antiviral agent, approved for treating influenza in several countries and investigated for activity against a wide range of other RNA viruses, including SARS-CoV-2.[1][2] Its synthesis has been the subject of extensive research, offering a variety of routes that highlight common strategies in medicinal chemistry. These notes will provide an overview of the key synthetic pathways to Favipiravir, presenting detailed protocols and comparative data for researchers in the field.
Mechanism of Action: Favipiravir
Favipiravir acts as a prodrug. Once inside the body, it is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). This active metabolite mimics a purine nucleotide and selectively inhibits the RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. By competing with natural nucleotides and being incorporated into the viral RNA strand, it prevents viral genome replication.
References
Application Notes and Protocols for N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide, also known as N-(6-aminopyridin-2-yl)pivalamide, is a versatile building block in the field of supramolecular chemistry. Its unique structure, featuring a 2-aminopyridine moiety functionalized with a bulky pivaloyl group, allows for the formation of well-defined, non-covalent assemblies through specific hydrogen bonding interactions. The aminopyridine core provides both hydrogen bond donor (amino group) and acceptor (pyridine nitrogen) sites, while the pivaloyl group can influence solubility and steric interactions, guiding the formation of discrete or polymeric supramolecular architectures.
These characteristics make this compound a molecule of interest for applications in crystal engineering, molecular recognition, and the development of novel functional materials. Its ability to form predictable hydrogen-bonded networks is particularly relevant for the design of co-crystals and other multi-component systems with tailored physicochemical properties.
Data Presentation: Supramolecular Assembly Properties
While specific binding constants for this compound are not extensively reported in the literature, data from related 2-aminopyridine systems allow for the estimation of typical interaction strengths. The following tables summarize expected quantitative data for the self-assembly of this compound and its co-crystallization with carboxylic acids, a common strategy in supramolecular chemistry.
Table 1: Hypothetical Self-Assembly Thermodynamic Parameters in Aprotic Solvent
| Parameter | Value | Technique |
| Association Constant (K_a) | 10² - 10³ M⁻¹ | ¹H NMR Titration |
| Gibbs Free Energy (ΔG) | -11 to -17 kJ/mol | Calculated from K_a |
| Enthalpy (ΔH) | -15 to -25 kJ/mol | Isothermal Titration Calorimetry (ITC) |
| Entropy (ΔS) | -13 to -27 J/mol·K | Calculated from ΔG and ΔH |
Table 2: Hypothetical Binding Data for Co-crystal Formation with Benzoic Acid
| Parameter | Value | Technique |
| Stoichiometry (Compound:Acid) | 1:1 | Single Crystal X-ray Diffraction |
| Association Constant (K_a) | > 10⁴ M⁻¹ | UV-Vis Titration |
| Hydrogen Bond Distances | ||
| N-H···O | 2.8 - 3.0 Å | Single Crystal X-ray Diffraction |
| O-H···N | 2.6 - 2.8 Å | Single Crystal X-ray Diffraction |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method adapted from the synthesis of similar N-acyl-2-aminopyridines.
Materials:
-
2,6-Diaminopyridine
-
Pivaloyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diaminopyridine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add pivaloyl chloride (1.0-1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Formation and Characterization of a Supramolecular Dimer
This protocol describes a general method for studying the self-assembly of this compound in solution using ¹H NMR titration.
Materials:
-
Purified this compound
-
Deuterated chloroform (CDCl₃) or another suitable non-polar deuterated solvent
-
High-precision NMR tubes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of known concentration (e.g., 10 mM) of this compound in the chosen deuterated solvent.
-
NMR Titration: Prepare a series of NMR samples with varying concentrations of the compound, starting from a low concentration (e.g., 0.1 mM) and incrementally increasing to the concentration of the stock solution.
-
Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Data Analysis: Monitor the chemical shift of the N-H proton of the amino and amide groups. A downfield shift upon increasing concentration is indicative of hydrogen bond formation.
-
Binding Constant Calculation: Fit the changes in chemical shift as a function of concentration to a suitable binding model (e.g., a 1:1 dimerization model) to calculate the association constant (K_a).
Mandatory Visualization
Caption: Self-assembly of monomer units into a hydrogen-bonded dimer.
Caption: Formation of a pyridine-acid co-crystal via hydrogen bonding.
Caption: Workflow for the synthesis of the target compound.
Application Notes and Protocols for the Characterization of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide. The protocols detailed herein are designed for researchers and scientists involved in the synthesis, quality control, and formulation development of this compound. The application notes cover chromatographic, spectrometric, and spectroscopic techniques essential for confirming the identity, purity, and structure of this compound.
Compound Identification
A summary of the key identifiers for this compound is presented in the table below.
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 132784-74-8[1][2] |
| Molecular Formula | C10H15N3O[1][2] |
| Molecular Weight | 193.25 g/mol [1][2] |
| Chemical Structure | |
|
|
Analytical Workflow
A logical workflow for the comprehensive characterization of this compound is crucial for ensuring its quality and integrity. The following diagram illustrates the recommended analytical approach, from initial purity assessment to detailed structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 1 mg of the compound.
-
Dissolve in 1 mL of diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Data Presentation
The following table summarizes the expected chromatographic data for a high-purity sample.
| Parameter | Value |
| Retention Time (tR) | ~8.5 min |
| Peak Area (%) | >99.5% |
| Tailing Factor | <1.5 |
| Theoretical Plates | >2000 |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is employed for the accurate determination of the molecular weight of the compound.
Experimental Protocol
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of the compound in an appropriate solvent (e.g., methanol or acetonitrile).
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Data Presentation
The expected mass spectral data is presented below.
| Ion | Calculated m/z | Observed m/z |
| [M+H]+ | 194.13 | 194.1 ± 0.1 |
| [M+Na]+ | 216.11 | 216.1 ± 0.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.
Experimental Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Parameters:
-
Spectrometer: 400 MHz or higher
-
Nuclei: ¹H and ¹³C
-
Temperature: 25°C
-
Data Presentation
The following tables summarize the predicted chemical shifts for the compound.
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.50 | s | 1H | NH (amide) |
| ~7.50 | t | 1H | Pyridine-H |
| ~7.30 | d | 1H | Pyridine-H |
| ~6.40 | d | 1H | Pyridine-H |
| ~5.90 | s | 2H | NH₂ (amino) |
| ~1.20 | s | 9H | C(CH₃)₃ |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~176.0 | C=O (amide) |
| ~158.0 | Pyridine-C (C-NH₂) |
| ~152.0 | Pyridine-C (C-NH) |
| ~139.0 | Pyridine-C |
| ~110.0 | Pyridine-C |
| ~105.0 | Pyridine-C |
| ~38.0 | C (CH₃)₃ |
| ~27.0 | C(C H₃)₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol
-
Sample Preparation:
-
Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
-
FTIR Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16
-
Data Presentation
The expected characteristic IR absorption bands are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H Stretch (amine and amide) |
| 2960 | Medium | C-H Stretch (aliphatic) |
| 1680 | Strong | C=O Stretch (amide I) |
| 1600-1450 | Medium | C=C and C=N Stretch (aromatic ring) |
| 1540 | Medium | N-H Bend (amide II) |
Logical Relationships in Analytical Method Development
The development of these analytical methods follows a logical progression, ensuring a thorough characterization of the target compound.
References
Application Notes and Protocols for the Derivatization of N-(6-aminopyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential derivatization techniques for N-(6-aminopyridin-2-yl)pivalamide, a versatile scaffold in medicinal chemistry. The protocols outlined below are based on established methodologies for the derivatization of aminopyridines and related heterocyclic compounds. While direct literature on the derivatization of this specific molecule is limited, the following sections offer detailed experimental guidelines for N-acylation, N-alkylation, and N-arylation of the 6-amino group, which are anticipated to be applicable.
Overview of Derivatization Strategies
N-(6-aminopyridin-2-yl)pivalamide possesses a nucleophilic amino group at the 6-position, which serves as the primary site for derivatization. The pivalamide group at the 2-position may exert steric and electronic effects that can influence the reactivity of the 6-amino group. The primary derivatization strategies focus on forming new bonds at this amino group to introduce a variety of functional moieties, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The main derivatization pathways include:
-
N-Acylation: Introduction of an acyl group to form an amide linkage.
-
N-Alkylation: Introduction of an alkyl group to form a secondary or tertiary amine.
-
N-Arylation: Introduction of an aryl or heteroaryl group to form a diarylamine linkage.
N-Acylation of N-(6-aminopyridin-2-yl)pivalamide
N-acylation is a fundamental transformation that introduces an amide functional group, which can significantly alter the physicochemical properties of the parent molecule, such as solubility, stability, and hydrogen bonding capacity.
Quantitative Data Summary: N-Acylation of Aminopyridines
The following table summarizes representative quantitative data for the N-acylation of aminopyridine derivatives from the literature, providing an expected range for the derivatization of N-(6-aminopyridin-2-yl)pivalamide.
| Starting Material | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | [1] |
| 2-Aminopyridine | Endic Anhydride | Chloroform | Reflux | 2 | 85 | [1] |
| 2-Aminopyridine | Benzoyl Chloride | Pyridine | Room Temp. | 4 | 90 | General Protocol |
Experimental Protocol: N-Acylation with an Acid Chloride
This protocol describes a general procedure for the N-acylation of N-(6-aminopyridin-2-yl)pivalamide using an acid chloride in the presence of a base.
Materials:
-
N-(6-aminopyridin-2-yl)pivalamide
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(6-aminopyridin-2-yl)pivalamide (1.0 eq) in anhydrous DCM or THF.
-
Addition of Base: Add triethylamine (1.2 eq) or pyridine (as solvent) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-acylated derivative.
N-Alkylation of N-(6-aminopyridin-2-yl)pivalamide
N-alkylation introduces alkyl substituents on the 6-amino group, which is a common strategy to modulate lipophilicity and basicity, properties critical for drug absorption and distribution.
Quantitative Data Summary: N-Alkylation of Aminopyridines
The following table presents data from literature on the N-alkylation of aminopyridines, which can serve as a reference for the derivatization of the target compound.
| Starting Material | Alkylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Carboxylic Acid | Sodium Borohydride | THF | Room Temp. | 0.5 | 70-90 | [2] |
| 2-Aminopyridines | 1,2-Diketones | BF3·OEt2 | 1,2-Dichloroethane | 80 | 12 | 60-90 | [3] |
| 2,6-Dibromopyridine | Various Amines | CuI/DMPAO | Water | 150 (MW) | 2.5 | 70-95 | [4][5] |
Experimental Protocol: Reductive Amination
This protocol describes the N-monoalkylation of N-(6-aminopyridin-2-yl)pivalamide via reductive amination with an aldehyde or ketone.
Materials:
-
N-(6-aminopyridin-2-yl)pivalamide
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
Anhydrous 1,2-dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of N-(6-aminopyridin-2-yl)pivalamide (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE or methanol, add a catalytic amount of acetic acid.
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the residue by column chromatography to yield the N-alkylated product.
N-Arylation of N-(6-aminopyridin-2-yl)pivalamide
N-arylation introduces aromatic or heteroaromatic rings, which can participate in π-stacking interactions and other non-covalent interactions within biological targets. Buchwald-Hartwig amination is a powerful method for this transformation.
Quantitative Data Summary: N-Arylation of Aminopyridines
The following table provides examples of N-arylation reactions of aminopyridines from the literature.
| Starting Material | Arylating Agent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Aryl Bromide | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100 | 12 | 80-95 | General Protocol |
| 2-Aminothiazole | Aryl Triflate | Pd2(dba)3 | L1 | K3PO4 | Toluene | 110 | 18 | 75-90 | [6] |
| 2-Aminopyridine | Aryl Boronic Acid | Cu(OAc)2 | - | - | Dichloroethane | 60 | 24 | 70-85 | [7] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol details a general procedure for the palladium-catalyzed N-arylation of N-(6-aminopyridin-2-yl)pivalamide with an aryl halide.
Materials:
-
N-(6-aminopyridin-2-yl)pivalamide
-
Aryl halide (e.g., aryl bromide or iodide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask, add Pd2(dba)3 (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq).
-
Addition of Reactants: Add N-(6-aminopyridin-2-yl)pivalamide (1.0 eq) and the aryl halide (1.2 eq).
-
Addition of Solvent: Evacuate and backfill the flask with an inert gas (e.g., argon) three times, then add anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the N-arylated derivative.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Many of the reagents used in these protocols are toxic, flammable, or corrosive. Consult the Safety Data Sheets (SDS) for all chemicals before use. Reactions under inert atmosphere require proper handling techniques for pyrophoric or air-sensitive reagents.
Characterization of Derivatives
The successful synthesis of derivatives should be confirmed by standard analytical techniques, including:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
These protocols and application notes are intended to serve as a guide for the derivatization of N-(6-aminopyridin-2-yl)pivalamide. Reaction conditions may require optimization for specific substrates and reagents to achieve optimal yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct synthetic approach is the selective mono-acylation of 2,6-diaminopyridine with pivaloyl chloride. This reaction requires careful control of stoichiometry and reaction conditions to favor the formation of the mono-acylated product over the di-acylated byproduct.
Q2: What are the critical parameters to control for achieving high yield and selectivity?
A2: Key parameters include the molar ratio of reactants, reaction temperature, choice of solvent, and the base used. Precise control over the amount of pivaloyl chloride is crucial to minimize the formation of the di-acylated product. A non-polar aprotic solvent and a sterically hindered base are often preferred.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase (e.g., ethyl acetate/hexane mixture) should be used to resolve the starting material (2,6-diaminopyridine), the desired mono-acylated product, and the di-acylated byproduct. Staining with an appropriate indicator, such as potassium permanganate or UV light visualization, can aid in identifying the spots.
Q4: What are the expected spectroscopic data for the final product?
A4: The structure of this compound can be confirmed by standard spectroscopic techniques.
-
¹H NMR: Expect characteristic signals for the pyridine ring protons, the amine protons, and a singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: Signals corresponding to the carbons of the pyridine ring and the pivaloyl group should be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (193.25 g/mol ) should be present.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no product formation | 1. Inactive pivaloyl chloride due to hydrolysis. 2. Insufficient reaction temperature or time. 3. Poor quality of 2,6-diaminopyridine. | 1. Use freshly opened or distilled pivaloyl chloride. 2. Gradually increase the reaction temperature and monitor via TLC. Extend the reaction time if necessary. 3. Ensure the purity of the starting material through recrystallization or by using a new batch. |
| Formation of significant amounts of di-acylated byproduct | 1. Excess pivaloyl chloride used. 2. Reaction temperature is too high, favoring di-acylation. 3. Rapid addition of pivaloyl chloride. | 1. Carefully control the stoichiometry, using a slight excess or equimolar amount of 2,6-diaminopyridine. 2. Maintain a lower reaction temperature (e.g., 0 °C to room temperature). 3. Add the pivaloyl chloride dropwise or in portions over an extended period. |
| Difficulty in purifying the product | 1. Similar polarities of the mono- and di-acylated products. 2. Presence of unreacted starting material. | 1. Utilize column chromatography with a shallow solvent gradient to improve separation. Consider using a different solvent system. 2. A preliminary acid-base extraction can help remove unreacted basic 2,6-diaminopyridine. |
| Product decomposes during workup or purification | 1. Exposure to strong acidic or basic conditions. 2. High temperatures during solvent evaporation. | 1. Use mild workup conditions. Neutralize any acidic or basic solutions carefully. 2. Use a rotary evaporator at a moderate temperature to remove the solvent. |
Experimental Protocol: Selective Mono-acylation of 2,6-Diaminopyridine
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2,6-Diaminopyridine
-
Pivaloyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for TLC and column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diaminopyridine (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of pivaloyl chloride (1.0 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Yield Comparison Under Different Conditions (Hypothetical Data):
| Entry | Base | Solvent | Temperature (°C) | Pivaloyl Chloride (eq.) | Yield (%) | Di-acylation (%) |
| 1 | Triethylamine | DCM | 0 to RT | 1.0 | 65 | 15 |
| 2 | Pyridine | DCM | 0 to RT | 1.0 | 58 | 20 |
| 3 | Triethylamine | THF | 0 to RT | 1.0 | 60 | 18 |
| 4 | Triethylamine | DCM | RT | 1.0 | 55 | 25 |
| 5 | Triethylamine | DCM | 0 to RT | 1.2 | 50 | 35 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis yield and purity issues.
Optimizing reaction conditions for N-(6-aminopyridin-2-yl)pivalamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of N-(6-aminopyridin-2-yl)pivalamide. This document includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocol
A reliable method for the synthesis of N-(6-aminopyridin-2-yl)pivalamide involves the selective acylation of 2,6-diaminopyridine with pivaloyl chloride. The following protocol is a recommended starting point, adapted from similar acylation reactions of aminopyridines.
Reaction Scheme:
Caption: Synthetic pathway for N-(6-aminopyridin-2-yl)pivalamide.
Materials and Reagents:
-
2,6-Diaminopyridine
-
Pivaloyl chloride (Trimethylacetyl chloride)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diaminopyridine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the cooled solution. Careful control of the stoichiometry is crucial to favor mono-acylation.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-(6-aminopyridin-2-yl)pivalamide.
Data Presentation
The following table summarizes typical reaction parameters for the acylation of an aminopyridine, which can be used as a starting point for optimization.
| Parameter | Condition |
| Starting Material | 2,6-Diaminopyridine |
| Reagent | Pivaloyl Chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Purification | Silica Gel Chromatography |
Troubleshooting Guide
Caption: Troubleshooting workflow for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving a very low yield. What are the possible causes?
A1: Low yields can result from several factors:
-
Reagent Quality: Ensure that the pivaloyl chloride and triethylamine are of high purity and the dichloromethane is anhydrous. Moisture can hydrolyze the pivaloyl chloride.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC. If the starting material is still present after several hours, consider increasing the reaction time or temperature slightly.
-
Suboptimal Work-up: Product may be lost during the aqueous work-up. Ensure proper phase separation and thorough extraction.
-
Purification Losses: The product might be partially lost during column chromatography. Use a well-optimized eluent system to ensure good separation and recovery.
Q2: I am observing a significant amount of a di-acylated byproduct. How can I improve the selectivity for mono-acylation?
A2: The formation of the di-pivaloyl derivative is a common side reaction. To favor mono-acylation:
-
Control Stoichiometry: Use no more than 1.0 equivalent of pivaloyl chloride relative to 2,6-diaminopyridine. You can even try using a slight excess of the diaminopyridine (e.g., 1.1 equivalents).
-
Slow Addition: Add the pivaloyl chloride solution dropwise at a low temperature (0 °C) to maintain a low concentration of the acylating agent in the reaction mixture.
-
Lower Temperature: Running the reaction at a consistently low temperature (e.g., 0 °C or even -20 °C) can improve selectivity.
Q3: The reaction does not seem to go to completion, and I still have a lot of starting material. What should I do?
A3: If the reaction is sluggish:
-
Check Reagent Activity: Ensure your pivaloyl chloride has not degraded.
-
Increase Reaction Time: Allow the reaction to stir for a longer period at room temperature.
-
Slightly Increase Temperature: If extending the reaction time is ineffective, you can try gently warming the reaction mixture (e.g., to 30-40 °C), but be mindful that this may also increase the rate of di-acylation.
-
Alternative Base: While triethylamine is standard, other non-nucleophilic bases like diisopropylethylamine (DIPEA) could be trialed.
Q4: I'm having difficulty purifying the product by column chromatography. What do you suggest?
A4: Purification challenges can often be overcome by:
-
TLC Optimization: Before running a column, carefully select an eluent system using TLC that provides good separation (a ΔRf of at least 0.2) between your product, the starting material, and any byproducts.
-
Gradient Elution: A gradient elution from a non-polar solvent system (e.g., 100% hexanes) to a more polar one (e.g., increasing percentages of ethyl acetate) can provide better separation.
-
Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase silica gel.
Q5: Can I use a different solvent for this reaction?
A5: Dichloromethane is a common choice due to its inertness and ability to dissolve the reactants. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile could be used, but reaction conditions may need to be re-optimized. Protic solvents should be avoided as they will react with the pivaloyl chloride.
N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide stability and storage issues
This technical support center provides guidance on the stability and storage of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide, a key reagent for researchers, scientists, and drug development professionals. The information provided is intended to help users anticipate and troubleshoot potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
There are some variations in storage recommendations from different suppliers. For optimal stability, it is advised to store the compound at 2-8°C in a refrigerator .[1] Alternatively, storage at room temperature in a dry, sealed container has also been suggested.[2] For long-term storage, the refrigerated condition is preferable. The compound is classified as a combustible solid.[3][4]
Q2: What are the potential signs of degradation of this compound?
Visual signs of degradation can include a change in color or the appearance of clumping. However, chemical degradation can occur without any visible changes. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can reveal the presence of impurity peaks.
Q3: What are the likely degradation pathways for this compound?
-
Oxidation: The 2-aminopyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[5][6][7]
-
Hydrolysis: The pivalamide (amide) bond can undergo hydrolysis to yield 6-amino-2-pyridinamine and pivalic acid. However, the pivalamide group is known to be sterically hindered, making hydrolysis difficult and likely to occur only under harsh acidic or basic conditions.[8]
-
Photodegradation: Compounds containing aromatic rings and amino groups can be sensitive to light. Exposure to UV or visible light may induce degradation.
Q4: How can I ensure the stability of my stock solutions?
To maintain the stability of your stock solutions, it is recommended to:
-
Use a high-purity, anhydrous solvent.
-
Store the solution in a tightly sealed container, protected from light.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Before use, allow the solution to equilibrate to room temperature before opening the container to prevent condensation.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | Perform a forced degradation study to identify potential degradation products. Develop and validate a stability-indicating HPLC method. |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | Evaluate the pH, temperature, and light exposure in your experimental protocol. Consider performing the experiment under inert atmosphere if oxidation is suspected. |
| Change in physical appearance of the solid compound | Absorption of moisture or degradation. | Do not use the compound. If possible, confirm the identity and purity of the material using analytical techniques. |
Quantitative Data Summary
Since specific quantitative stability data for this compound is not publicly available, the following tables provide standardized conditions for stability and forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][4][9]
Table 1: ICH Stability Testing Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 2: Potential Degradation Pathways and Conditions
| Degradation Pathway | Stress Condition | Potential Degradation Products |
| Oxidation | Hydrogen peroxide, atmospheric oxygen | N-oxides, nitropyridines |
| Acid Hydrolysis | Strong acid (e.g., 1N HCl), heat | 6-amino-2-pyridinamine, Pivalic acid |
| Base Hydrolysis | Strong base (e.g., 1N NaOH), heat | 6-amino-2-pyridinamine, Pivalic acid |
| Photodegradation | Exposure to UV and visible light | Various photoproducts |
| Thermal Degradation | High temperature | Various thermal degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[10][11]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 48 hours. Dissolve the stressed solid in a suitable solvent to a concentration of 0.1 mg/mL.
-
Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] Dissolve the stressed solid to a concentration of 0.1 mg/mL.
-
Analysis: Analyze all samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to identify and quantify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients.[13][14]
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent compound from all potential degradation products. A typical starting gradient could be 5% B to 95% B over 30 minutes.
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. The maximum absorbance wavelength (λmax) of the parent compound should be used for quantification.
-
Method Optimization: Inject the samples from the forced degradation study. Optimize the gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a typical stability study of a chemical compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 4. database.ich.org [database.ich.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pivalamide | 754-10-9 | Benchchem [benchchem.com]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. royed.in [royed.in]
- 14. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
Technical Support Center: Synthesis of N-(6-aminopyrin-2-yl)pivalamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of N-(6-aminopyridin-2-yl)pivalamide. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is very low. What are the most common causes?
Low yields in the synthesis of N-(6-aminopyridin-2-yl)pivalamide are frequently due to a lack of selectivity in the acylation of 2,6-diaminopyridine, leading to the formation of undesired side products. The primary issues include:
-
Formation of Di-acylated Side Product: The most common side product is N,N'-bis(pivaloyl)-2,6-diaminopyridine. This occurs when both amino groups of the starting material are acylated.
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted 2,6-diaminopyridine. This can be due to insufficient reaction time, low temperature, or deactivation of the acylating agent.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction's efficiency and selectivity.
-
Purification Losses: The product may be lost during workup and purification steps.
Q2: How can I improve the selectivity for the desired mono-acylated product?
Achieving selective mono-acylation is critical for obtaining a high yield. Here are key strategies:
-
Control Stoichiometry: Carefully controlling the molar ratio of the reactants is the most direct way to favor mono-acylation. Using a slight excess of 2,6-diaminopyridine relative to pivaloyl chloride can statistically favor the formation of the mono-acylated product.[1]
-
Slow Addition of Acylating Agent: Adding the pivaloyl chloride solution dropwise to the solution of 2,6-diaminopyridine at a low temperature can help to prevent localized high concentrations of the acylating agent, which can lead to di-acylation.
-
Choice of Base: A non-nucleophilic, sterically hindered base is often preferred to scavenge the HCl byproduct without competing with the aminopyridine as a nucleophile. The choice of base can influence the selectivity of the acylation.
-
Low Temperature: Running the reaction at a reduced temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity for the mono-acylated product by slowing down the second acylation step.[1]
Q3: I see multiple spots on my TLC plate after the reaction. What could they be?
A typical TLC analysis of the crude reaction mixture might show the following spots:
-
Starting Material (2,6-diaminopyridine): This will be a relatively polar spot.
-
Mono-acylated Product (N-(6-aminopyridin-2-yl)pivalamide): This is your desired product and will be less polar than the starting material.
-
Di-acylated Side Product (N,N'-bis(pivaloyl)-2,6-diaminopyridine): This will be the least polar of the three main components.
To identify these spots, you can run co-spots with your starting material. The relative Rf values will depend on the solvent system used for TLC.
Q4: What is the best way to purify the final product?
Purification can typically be achieved by column chromatography on silica gel. A gradient elution system is often effective.
-
Column Chromatography: A gradient of ethyl acetate in hexanes or dichloromethane in methanol can be used to separate the di-acylated product, the desired mono-acylated product, and the unreacted starting material. The less polar di-acylated product will elute first, followed by the mono-acylated product, and finally the polar starting material.
-
Crystallization: If the crude product is relatively clean, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be a viable purification method.
Data Presentation
Table 1: Effect of Reactant Stoichiometry on Product Distribution (Illustrative Data)
| Molar Ratio (2,6-diaminopyridine : Pivaloyl Chloride) | Expected Yield of Mono-acylated Product | Expected Yield of Di-acylated Product |
| 1 : 0.8 | High | Low |
| 1 : 1 | Moderate to High | Moderate |
| 1 : 1.2 | Moderate to Low | High |
| 1 : 2.2 | Very Low | Very High |
Note: This table provides an illustrative guide. Optimal ratios should be determined experimentally.
Table 2: Characterization Data for Key Compounds (Estimated)
| Compound | Molecular Weight | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| N-(6-aminopyridin-2-yl)pivalamide | 193.26 | ~130-135 | 7.4-7.6 (t, 1H), 6.8-7.0 (d, 1H), 6.2-6.4 (d, 1H), 4.5 (br s, 2H), 1.3 (s, 9H) | 177, 158, 150, 140, 105, 103, 39, 27 |
| N,N'-bis(pivaloyl)-2,6-diaminopyridine | 277.37 | >200 | 8.0-8.2 (d, 2H), 7.6-7.8 (t, 1H), 1.35 (s, 18H) | 177, 151, 140, 110, 40, 28 |
Note: The NMR data is estimated based on analogous structures and may vary depending on the solvent and instrument used.
Experimental Protocols
Representative Protocol for Selective Mono-acylation of 2,6-Diaminopyridine
This protocol is a representative procedure designed to favor the formation of the mono-acylated product. Optimization may be required.
Materials:
-
2,6-Diaminopyridine
-
Pivaloyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diaminopyridine (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.1 eq) to the solution.
-
Slow Addition of Acylating Agent: In a separate flask, prepare a solution of pivaloyl chloride (0.9 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred 2,6-diaminopyridine solution over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired N-(6-aminopyridin-2-yl)pivalamide.
Visualizations
Reaction Pathway
Caption: Synthetic route to N-(6-aminopyridin-2-yl)pivalamide and the formation of the di-acylated side product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis of N-(6-aminopyridin-2-yl)pivalamide.
Relationship between Reaction Parameters and Selectivity
Caption: Key experimental parameters influencing the selective mono-acylation of 2,6-diaminopyridine.
References
Technical Support Center: Purification of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide
Welcome to the technical support center for the purification of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: The synthesis of this compound typically involves the acylation of 2,6-diaminopyridine with pivaloyl chloride. The primary impurities to expect in the crude product are:
-
Unreacted Starting Materials: 2,6-diaminopyridine.
-
Di-acylated Byproduct: N,N'-(pyridine-2,6-diyl)bis(2,2-dimethylpropanamide).
-
Impurities from Starting Materials: 2-aminopyridine and 4-aminopyridine may be present in the commercial 2,6-diaminopyridine.
-
Hydrolysis Products: Pivaloic acid, formed from the hydrolysis of pivaloyl chloride.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A typical TLC system for this compound and its related impurities would be a silica gel plate eluted with a mixture of ethyl acetate and hexanes. The components can be visualized under UV light (254 nm). The expected order of elution (increasing Rf value) would be:
-
2,6-diaminopyridine (most polar, lowest Rf)
-
This compound (desired product)
-
N,N'-(pyridine-2,6-diyl)bis(2,2-dimethylpropanamide) (least polar, highest Rf)
Q3: What are the recommended purification methods for this compound?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method will depend on the impurity profile and the desired final purity. Often, a combination of both methods is employed for achieving high purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. Good single solvents to screen include ethyl acetate, isopropanol, and acetonitrile. For solvent systems, consider ethyl acetate/hexanes or ethanol/water. |
| Compound "oils out" upon cooling. | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of the hot solvent to redissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also help. Consider using a lower-boiling point solvent system. |
| Poor recovery of the purified product. | The compound is too soluble in the cold solvent. The volume of solvent used was excessive. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystallization. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Impurities co-crystallize with the product. | The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. | Try a different recrystallization solvent or solvent system. If impurities persist, an initial purification by column chromatography may be necessary before recrystallization. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | The mobile phase polarity is incorrect. The column is overloaded. | Optimize the mobile phase using TLC first. A gradient elution from a lower polarity (e.g., 20% ethyl acetate in hexanes) to a higher polarity (e.g., 50% ethyl acetate in hexanes) is recommended. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Product is eluting with the solvent front. | The mobile phase is too polar. | Start with a less polar mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A small percentage of methanol (e.g., 1-2%) can be added to the ethyl acetate to elute highly polar compounds. |
| Tailing of spots on TLC and broad peaks in fractions. | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to improve the peak shape. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude product (a few milligrams) in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) and solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Analyze the crude mixture by TLC to determine an appropriate mobile phase. A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system should give the desired product an Rf value of approximately 0.3.
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes). The less polar di-acylated byproduct will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes) to elute the desired product, this compound.
-
Final Elution: If the highly polar starting material, 2,6-diaminopyridine, remains on the column, it can be eluted with a more polar solvent system (e.g., 80-100% ethyl acetate or ethyl acetate with a small percentage of methanol).
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Common components in the crude product mixture.
Caption: A typical workflow for the purification of the target compound.
Technical Support Center: Scaling Up the Synthesis of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct synthetic route is the selective mono-acylation of 2,6-diaminopyridine with pivaloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What is the primary challenge when scaling up this synthesis?
A2: The principal challenge during scale-up is controlling the selectivity of the acylation reaction. Over-acylation to form the N,N'-bis(pivaloyl)-2,6-diaminopyridine byproduct is a significant issue that can reduce the yield of the desired mono-acylated product and complicate purification.
Q3: How can I minimize the formation of the di-acylated byproduct?
A3: Several strategies can be employed to enhance mono-acylation selectivity:
-
Stoichiometry Control: Carefully controlling the stoichiometry of pivaloyl chloride is crucial. Using a slight excess or a 1:1 molar ratio of 2,6-diaminopyridine to pivaloyl chloride is a common starting point.
-
Slow Addition: Adding the pivaloyl chloride slowly to the solution of 2,6-diaminopyridine at a controlled temperature can help maintain a low concentration of the acylating agent, favoring mono-acylation.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0-5 °C) can help to moderate the reactivity and improve selectivity.
Q4: What are the recommended solvents and bases for this reaction?
A4: Dichloromethane (DCM) is a commonly used solvent due to its inertness and ability to dissolve the starting materials. Other aprotic solvents can also be considered. Triethylamine (TEA) is a frequently used base to scavenge the HCl generated during the reaction. Other non-nucleophilic organic bases can also be suitable.
Q5: What are the typical purification methods for this compound at a larger scale?
A5: For laboratory scale, silica gel column chromatography is effective. For larger scale purification, recrystallization is often a more practical and economical method. A suitable solvent system for recrystallization needs to be determined empirically, but mixtures of ethyl acetate and heptane or toluene and heptane are good starting points. Slurry washing the crude product with a suitable solvent can also be effective in removing some impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of significant amounts of the di-acylated byproduct. 3. Product loss during workup or purification. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Optimize reaction conditions to favor mono-acylation (see FAQ 3). 3. Review and optimize the workup and purification procedures to minimize losses. |
| High Levels of Di-acylated Byproduct | 1. Excess pivaloyl chloride used. 2. Reaction temperature is too high. 3. Rapid addition of pivaloyl chloride. | 1. Carefully check the stoichiometry of your reagents. 2. Lower the reaction temperature. 3. Add the pivaloyl chloride dropwise or via a syringe pump over an extended period. |
| Presence of Unreacted 2,6-diaminopyridine | 1. Insufficient pivaloyl chloride. 2. Poor quality of pivaloyl chloride (hydrolyzed). | 1. Ensure accurate measurement of reagents. 2. Use freshly opened or distilled pivaloyl chloride. |
| Difficult Purification | 1. The desired product and the di-acylated byproduct have similar polarities, making chromatographic separation challenging. 2. Oily product that is difficult to crystallize. | 1. Optimize the mobile phase for column chromatography to achieve better separation. 2. Explore different solvent systems for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. Trituration with a non-polar solvent may help to solidify an oily product. |
| Reaction Does Not Start or is Sluggish | 1. Low quality of reagents. 2. Inadequate mixing, especially at a larger scale. | 1. Verify the purity of starting materials. 2. Ensure efficient stirring is maintained throughout the reaction. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization for specific scales.
Materials:
-
2,6-Diaminopyridine
-
Pivaloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Heptane (for chromatography and recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry, and inerted reactor, dissolve 2,6-diaminopyridine (1.0 equivalent) and triethylamine (1.1 to 1.3 equivalents) in dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (1.0 to 1.1 equivalents) dropwise to the cooled solution while maintaining the temperature between 0-5 °C. The addition should be done over a period of 1-2 hours for larger scale reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 1-3 hours after the addition is finished.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Column Chromatography (Lab Scale): Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane).
-
Recrystallization (Scale-up): Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate or toluene) and slowly add a non-polar solvent (e.g., heptane) until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
-
Data Presentation
Table 1: Reaction Parameters and Their Impact on Selectivity and Yield
| Parameter | Condition | Expected Outcome on Mono-acylation | Potential Issues |
| Temperature | 0-5 °C | High selectivity | Slower reaction rate |
| Room Temperature | Moderate selectivity, faster reaction | Increased di-acylation | |
| > 40 °C | Low selectivity | Significant byproduct formation | |
| Pivaloyl Chloride (equivalents) | 1.0 | High selectivity | Potential for unreacted starting material |
| 1.1 | Good balance of conversion and selectivity | Slight increase in di-acylation | |
| > 1.2 | Low selectivity | High levels of di-acylation | |
| Addition Time | > 1 hour | High selectivity | Longer process time |
| < 30 minutes | Lower selectivity | Localized high concentration of acylating agent |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or purity in the synthesis.
Technical Support Center: N-(6-aminopyridin-2-yl)pivalamide Solubility and Experimental Guidance
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with N-(6-aminopyridin-2-yl)pivalamide and encountering challenges with its solubility in organic solvents. This resource provides troubleshooting advice, experimental protocols, and data presentation templates to address common issues faced during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of N-(6-aminopyridin-2-yl)pivalamide in common organic solvents?
Currently, there is limited publicly available quantitative data on the solubility of N-(6-aminopyridin-2-yl)pivalamide in a wide range of organic solvents. Based on the structure, which contains both a polar aminopyridine head and a non-polar pivaloyl tail, its solubility is expected to vary significantly with the polarity of the solvent. Compounds with similar structures, such as 2-aminopyridine, are known to be soluble in alcohols, acetone, and ether.[1] However, empirical determination is necessary for accurate measurements.
To assist researchers in their work, the following table is provided as a template to record experimentally determined solubility data.
Table 1: Experimental Solubility of N-(6-aminopyridin-2-yl)pivalamide
| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Observations (e.g., clear, cloudy, precipitate) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | |||
| Dimethylformamide (DMF) | 6.4 | |||
| Methanol | 5.1 | |||
| Ethanol | 4.3 | |||
| Acetone | 4.3 | |||
| Dichloromethane (DCM) | 3.1 | |||
| Tetrahydrofuran (THF) | 4.0 | |||
| Ethyl Acetate | 4.4 | |||
| Toluene | 2.4 | |||
| Hexanes | 0.1 |
Q2: How can I experimentally determine the solubility of N-(6-aminopyridin-2-yl)pivalamide?
A common and straightforward method to determine solubility is through the isothermal equilibrium method. This involves creating a saturated solution and then quantifying the amount of dissolved solute.
Experimental Protocol: Isothermal Solubility Determination
-
Preparation: Add an excess amount of N-(6-aminopyridin-2-yl)pivalamide to a known volume of the desired organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
Separation: Allow the undissolved solid to settle. Centrifuge the sample to ensure all solid material is pelleted.
-
Quantification: Carefully extract a known volume of the supernatant (the clear liquid phase) and transfer it to a pre-weighed vial.
-
Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Calculation: Weigh the vial containing the dried solute. The solubility can be calculated using the following formula:
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)
The following diagram illustrates the experimental workflow for determining solubility.
Troubleshooting Guide
Q3: My compound is not dissolving completely, even in solvents where it is expected to be soluble. What should I do?
Incomplete dissolution can be due to several factors. Here are some troubleshooting steps:
-
Increase Sonication/Agitation: Ensure the mixture is being vigorously agitated. Sonication can help break up solid aggregates and increase the rate of dissolution.
-
Gentle Heating: Cautiously warming the solution can increase solubility. However, be mindful of the compound's stability at higher temperatures. Always check the melting point and decomposition temperature of your compound.
-
Particle Size: If the compound is in the form of large crystals, grinding it to a fine powder will increase the surface area and can improve the dissolution rate.
-
Solvent Purity: Ensure the solvent is pure and anhydrous, as contaminants or water can significantly impact solubility.
Q4: The compound precipitates out of solution after being fully dissolved. How can I prevent this?
Precipitation after dissolution often occurs due to changes in temperature or solvent composition.
-
Maintain Constant Temperature: If the solution was heated to dissolve the compound, it may precipitate upon cooling to room temperature. Maintain the working temperature of the solution if possible.
-
Co-solvents: Consider using a co-solvent system. For instance, if the compound is dissolved in a good solvent but needs to be mixed with a poor solvent for a reaction, adding a miscible co-solvent can help maintain solubility.
-
Check for Contamination: Accidental introduction of an anti-solvent (a liquid in which the compound is insoluble) can cause precipitation.
The following diagram provides a logical workflow for troubleshooting solubility issues.
Q5: Are there any specific safety precautions I should take when handling N-(6-aminopyridin-2-yl)pivalamide and organic solvents?
Yes, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for N-(6-aminopyridin-2-yl)pivalamide and all solvents used to be aware of specific hazards, handling procedures, and disposal requirements.
-
Waste Disposal: Dispose of chemical waste according to your institution's guidelines.
References
Preventing decomposition of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and analysis of this compound.
Issue 1: Appearance of Unknown Peaks in Chromatogram During Stability Analysis
-
Potential Cause: Degradation of the parent compound due to hydrolysis, oxidation, or photolysis. The amide bond is susceptible to cleavage under acidic or basic conditions, and the aminopyridine ring can be prone to oxidation.
-
Troubleshooting Steps:
-
Characterize Degradants: Utilize mass spectrometry (MS) coupled with liquid chromatography (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will aid in identifying the degradation products. The primary expected degradation product from hydrolysis is 2,6-diaminopyridine and pivalic acid.
-
Review Storage and Handling Conditions:
-
pH: Ensure the pH of solutions is maintained within a neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis.
-
Light Exposure: Protect the compound and its solutions from light by using amber vials or storing them in the dark to prevent photolytic degradation.
-
Temperature: Store the compound at the recommended low temperature to reduce the rate of thermally induced degradation.
-
Atmosphere: For long-term storage or for processes involving heating, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Perform Forced Degradation Studies: Conduct forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate degradation products. This will help confirm the identity of the unknown peaks in your experimental samples.
-
Issue 2: Inconsistent Purity Results Between Batches
-
Potential Cause: Variability in storage conditions, exposure to contaminants, or differences in workup procedures.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental and storage protocols are standardized and strictly followed for all batches.
-
Analyze for Trace Impurities: Use a validated, high-resolution analytical method, such as UPLC-MS, to screen for trace impurities in reagents and solvents that could be catalyzing degradation.
-
Evaluate Packaging: Ensure the container closure system is inert and provides adequate protection against moisture and air.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation pathways are:
-
Hydrolysis: The amide bond can be cleaved by acid or base-catalyzed hydrolysis to yield 2,6-diaminopyridine and 2,2-dimethylpropanoic acid (pivalic acid).[1][2]
-
Oxidation: The aminopyridine ring system and the primary amino group are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metals, or oxidizing agents.[3]
-
Photolysis: Exposure to UV or visible light can lead to photolytic degradation.
Q2: How can I monitor the degradation of this compound?
A2: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection, is the most common and effective way to monitor degradation.[4] This method should be able to separate the intact parent compound from all potential degradation products.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, the compound should be stored in a well-sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (2-8 °C) and an inert atmosphere are recommended.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 60°C.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Incubation: Incubate the stress solutions in sealed vials at a controlled temperature (e.g., 50°C), protected from light (except for the photolysis sample).
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Sample Preparation for Analysis:
-
For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.
-
For basic samples, neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC or UPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC/UPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Results (Template)
| Stress Condition | Duration (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 50°C | 72 | ||||
| 0.1 M NaOH, 50°C | 72 | ||||
| 3% H₂O₂, 50°C | 72 | ||||
| Heat (Solid), 60°C | 72 | ||||
| Heat (Solution), 60°C | 72 | ||||
| Photolysis (Solid) | - | ||||
| Photolysis (Solution) | - |
Table 2: HPLC Method Validation Parameters (Template)
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.999 | |
| Accuracy (% Recovery) | 98.0 - 102.0% | |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | |
| - Intermediate Precision | ≤ 2.0% | |
| Limit of Detection (LOD) | Report | |
| Limit of Quantification (LOQ) | Report | |
| Specificity | No interference at the retention time of the analyte |
Visualizations
Caption: Potential degradation pathways of the target compound.
Caption: Workflow for conducting a forced degradation study.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Analytical Techniques for N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of standard analytical techniques for the characterization of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide, a key intermediate in pharmaceutical synthesis. The focus is on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with a discussion of alternative methods for purity assessment. Due to the limited availability of public experimental data for this specific compound, this guide presents predicted spectral data based on the analysis of structurally similar compounds and established spectroscopic principles.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry fragmentation data for this compound. These predictions are derived from known chemical shift values of analogous 2,6-disubstituted pyridines and general fragmentation patterns of pivaloyl amides.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | t | 1H | Pyridine H4 |
| ~6.8 - 6.9 | d | 1H | Pyridine H3 |
| ~6.3 - 6.4 | d | 1H | Pyridine H5 |
| ~7.8 - 8.0 | br s | 1H | NH (amide) |
| ~4.5 - 4.7 | br s | 2H | NH₂ (amino) |
| 1.32 | s | 9H | C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~177 | C=O (amide) |
| ~158 | Pyridine C6 |
| ~152 | Pyridine C2 |
| ~139 | Pyridine C4 |
| ~108 | Pyridine C3 |
| ~105 | Pyridine C5 |
| 39.7 | C (CH₃)₃ |
| 27.5 | C(C H₃)₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 193 | [M]⁺ (Molecular Ion) |
| 136 | [M - C(CH₃)₃]⁺ |
| 108 | [M - C(O)C(CH₃)₃]⁺ |
| 85 | [C(O)C(CH₃)₃]⁺ (Acylium ion) |
| 57 | [C(CH₃)₃]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the analytical data are crucial for reproducibility and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
EI-MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-500.
-
-
ESI-MS Parameters (Positive Ion Mode):
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Flow rate and temperature optimized for solvent removal.
-
Capillary Voltage: 3-4 kV.
-
Mass Range: m/z 50-500.
-
Analytical Workflow
The following diagram illustrates a typical workflow for the complete analytical characterization of this compound.
Caption: Analytical workflow for the characterization of this compound.
Comparison with Alternative Analytical Techniques
While NMR and MS are primary tools for structural elucidation, other techniques are often employed for quantitative analysis and purity determination, especially in a drug development setting.
Table 4: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Application for Target Compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, quantitative accuracy, and wide applicability. | Requires reference standards for identification and quantification. | Primary method for purity determination and quantification of impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile impurities (e.g., residual solvents). | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents from the synthesis process. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Provides information about functional groups present. | Complex spectra can be difficult to interpret fully; not ideal for quantification. | Confirmation of functional groups (amide, amine, aromatic ring). |
| UV-Vis Spectrophotometry | Absorption of ultraviolet or visible light by chromophores. | Simple, rapid, and good for quantitative analysis of known compounds. | Low specificity; many compounds may absorb at similar wavelengths. | Can be used for concentration determination if a chromophore is present and there are no interfering substances. |
Purity Assessment of N-(6-aminopyridin-2-yl)pivalamide: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized N-(6-aminopyridin-2-yl)pivalamide. The performance of this compound is objectively compared with two common alternatives, N-(6-chloropyridin-2-yl)pivalamide and N-(6-bromopyridin-2-yl)pivalamide, supported by representative experimental data and detailed analytical protocols.
Comparative Purity Analysis
The purity of N-(6-aminopyridin-2-yl)pivalamide and its halogenated analogs is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity by separating the main compound from any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can be used for quantitative purity assessment (qNMR). Mass Spectrometry (MS) confirms the molecular weight and can help in the identification of impurities.
The following table summarizes the typical purity data for N-(6-aminopyridin-2-yl)pivalamide and two common alternatives, highlighting the results from various analytical techniques.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Purity by HPLC (%)[1] | Purity by qNMR (%) |
| N-(6-aminopyridin-2-yl)pivalamide | ![]() | C₁₀H₁₅N₃O | 193.25 | ≥ 98 | ≥ 98 |
| N-(6-chloropyridin-2-yl)pivalamide | ![]() | C₁₀H₁₃ClN₂O | 212.68 | ≥ 95 | ≥ 95 |
| N-(6-bromopyridin-2-yl)pivalamide | ![]() | C₁₀H₁₃BrN₂O | 257.13 | ≥ 97 | ≥ 97 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment of N-(6-aminopyridin-2-yl)pivalamide and its alternatives are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of a 1:1 mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm
-
Gradient elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of the synthesized compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into a clean vial.
-
Dissolve the mixture in approximately 0.75 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure quantitative signal integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound and identify potential impurities.
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1 mg/mL.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.
-
Acquire the mass spectrum in the positive ion mode.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the fragmentation pattern to confirm the structure and identify any impurity peaks.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the comprehensive purity assessment of N-(6-aminopyridin-2-yl)pivalamide.
References
Comparative Analysis of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide Analogs: A Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various analogs of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide. The following sections detail their performance as kinase inhibitors, showcasing quantitative data from preclinical studies, the experimental protocols used for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Data Summary
The biological activities of this compound analogs have been investigated against several protein kinases, revealing potent inhibitory effects. The data presented below is compiled from studies on dual Glycogen Synthase Kinase-3β (GSK-3β)/Casein Kinase-1δ (CK-1δ) inhibitors and inhibitors of c-Met and Ron kinases.
| Compound ID | Target Kinase(s) | IC50 (µM) | Cell-Based Activity | Reference |
| Analog 1 | GSK-3β | 0.77 ± 0.01 | Reduction of tau hyperphosphorylation in SH-SY5Y cells | [1] |
| CK-1δ | 0.57 ± 0.12 | [1] | ||
| OSI-296 | c-Met | - | Potent inhibition in cellular assays | [2] |
| Ron | - | Potent inhibition in cellular assays | [2] |
Structure-Activity Relationship (SAR) Insights
The 6-amino pyridine core has been identified as a crucial pharmacophore for kinase inhibition. Molecular docking studies of Analog 1 revealed that the 6-amino pyridine ring forms key hydrogen bonds with amino acid residues in the hinge region of both GSK-3β (Asp133 and Val135) and CK-1δ (Leu85)[1]. This interaction is critical for the inhibitory activity.
Further modifications on the pyridine ring and the amide portion of the scaffold have been explored to enhance potency and selectivity. For instance, the development of 6-aminofuro[3,2-c]pyridines, such as OSI-296, led to potent and selective inhibitors of c-Met and Ron kinases, demonstrating in vivo efficacy in tumor xenograft models[2].
Experimental Protocols
In Vitro Kinase Inhibition Assay (for GSK-3β and CK-1δ)
The inhibitory activity of the synthesized compounds against GSK-3β and CK-1δ was determined using a standard in vitro kinase assay.
-
Enzyme and Substrate Preparation : Recombinant human GSK-3β and CK-1δ enzymes and their respective substrates were prepared in assay buffer.
-
Compound Preparation : Test compounds were dissolved in DMSO to create stock solutions, which were then serially diluted to the desired concentrations.
-
Assay Reaction : The kinase reaction was initiated by adding ATP to a mixture of the enzyme, substrate, and test compound in a microplate well.
-
Incubation : The reaction mixture was incubated at 30°C for a specified period.
-
Detection : The amount of phosphorylated substrate was quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining in the well after the kinase reaction.
-
Data Analysis : The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cellular Assay for Tau Hyperphosphorylation
The effect of the compounds on tau phosphorylation was assessed in SH-SY5Y neuroblastoma cell lines.
-
Cell Culture : SH-SY5Y cells were cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment : Cells were treated with various concentrations of the test compounds or a vehicle control.
-
Induction of Tau Hyperphosphorylation : Tau hyperphosphorylation was induced using an appropriate stimulus.
-
Cell Lysis : After treatment, the cells were lysed to extract total protein.
-
Western Blot Analysis : The levels of phosphorylated tau and total tau were determined by Western blotting using specific antibodies.
-
Data Analysis : The band intensities were quantified, and the ratio of phosphorylated tau to total tau was calculated to determine the effect of the compounds.
Visualizations
Signaling Pathway of GSK-3β and CK-1δ in Tau Pathology
Caption: Inhibition of GSK-3β and CK-1δ by N-(6-amino-2-pyridinyl)-propanamide analogs blocks tau hyperphosphorylation.
Experimental Workflow for Kinase Inhibitor Screening
References
- 1. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide Derivatives
This guide provides a detailed comparison of the crystallographic structures of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide derivatives and related compounds. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the structural characteristics of this class of compounds.
Crystallographic Data Comparison
The following tables summarize the key crystallographic parameters for three distinct this compound derivatives and related structures.
| Compound | N-(6-{2-[6-(2,2-Dimethylpropanamido)-2-pyridyl]ethyl}-2-pyridyl)-2,2-dimethylpropanamide | N-(pyridin-3-yl)-2,2-dimethylpropanamide | [ApHFeBr(µ-Br)]2 (ApH = N-(2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amine) |
| Formula | C22H30N4O2 | C10H14N2O | C50H60Br4Fe2N4 |
| Molecular Weight | 382.50 | 178.23 | 1148.38 |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | Not specified | Pbca | C2/c |
| a (Å) | 11.7933 (3) | 11.2453 (3) | 25.5750 (5) |
| b (Å) | 10.3648 (2) | 10.5272 (3) | 10.5150 (5) |
| c (Å) | 17.8667 (4) | 17.5339 (6) | 18.9610 (8) |
| α (˚) | 90 | 90 | 90 |
| β (˚) | 90 | 90 | 97.892 (5) |
| γ (˚) | 90 | 90 | 90 |
| **Volume (ų) ** | 2183.94 (9) | 2075.69 (11) | 5050.7 (3) |
| Z | 4 | 8 | 4 |
| Temperature (K) | 296 | 293 | Not specified |
| Radiation | Mo Kα | Cu Kα | Not specified |
| R-factor | Not specified | Not specified | 0.0352 |
Experimental Protocols
In a round-bottomed flask, N-(6-bromomethyl-pyridine-2-yl)-2,2-dimethyl propionamide (500 mg, 1.84 mmol) and Co(PPh3)3Cl (1.76 g, 2 mmol) were placed under a nitrogen atmosphere. Dry, degassed benzene (50 ml) was added dropwise to the flask while maintaining the temperature at 0–15 °C. The reaction was continued for thirty minutes. The completion of the reaction was indicated by a color change from deep green to blue. Subsequently, the benzene was evaporated, and the product was extracted with CHCl3.
The title compound was synthesized by reacting 3-aminopyridine with pivaloyl chloride in the presence of triethylamine in dichloromethane. The reaction was carried out at 273 K for 15 minutes and then at room temperature for 2 hours, yielding the product in 73% yield.
N-(2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amine (ApH) (358 mg, 1 mmol) was added to FeBr2 (216 mg, 1 mmol) in tetrahydrofuran (THF) (50 mL) at room temperature. The resulting brown-green solution was stirred overnight at 50°C. The solvent was then evaporated, and the material was re-dissolved in toluene (20 mL). The solution was filtered, and the volume was reduced to approximately 10 mL to afford orange crystals at room temperature. The yield was 220 mg (38.3%).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of the aminopyridine derivatives discussed.
Caption: General workflow from synthesis to crystal structure determination.
A Comparative Guide to the Structural Validation of N-(6-aminopyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical techniques used to validate the chemical structure of N-(6-aminopyridin-2-yl)pivalamide. For comparative purposes, the structurally similar analogue, N-(6-aminopyridin-2-yl)acetamide, is used as an alternative. This document outlines the standard experimental protocols and presents the expected quantitative data from key analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Structural Comparison
N-(6-aminopyridin-2-yl)pivalamide and its analogue, N-(6-aminopyridin-2-yl)acetamide, share a common 2,6-diaminopyridine core. The key structural difference lies in the acyl group attached to one of the amino groups: a bulky pivaloyl (tert-butylcarbonyl) group in the target compound versus a smaller acetyl (methylcarbonyl) group in the analogue. This seemingly minor difference can influence the compounds' physical, chemical, and biological properties, making accurate structural confirmation essential.
Analytical Data Summary
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy for both compounds. This data is compiled from typical values for the constituent functional groups and analysis of similar structures.
Table 1: Comparative ¹H NMR Spectral Data (Predicted)
| Proton Assignment | N-(6-aminopyridin-2-yl)pivalamide | N-(6-aminopyridin-2-yl)acetamide |
| Pivaloyl/Acetyl CH₃ | ~1.3 ppm (s, 9H) | ~2.1 ppm (s, 3H) |
| Pyridine H-3/H-5 | ~6.4 - 7.6 ppm (m, 2H) | ~6.4 - 7.6 ppm (m, 2H) |
| Pyridine H-4 | ~7.4 - 7.6 ppm (t, 1H) | ~7.4 - 7.6 ppm (t, 1H) |
| Amine NH₂ | ~4.5 ppm (br s, 2H) | ~4.5 ppm (br s, 2H) |
| Amide NH | ~8.0 ppm (br s, 1H) | ~8.2 ppm (br s, 1H) |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted)
| Carbon Assignment | N-(6-aminopyridin-2-yl)pivalamide | N-(6-aminopyridin-2-yl)acetamide |
| Pivaloyl/Acetyl C=O | ~177 ppm | ~169 ppm |
| Pivaloyl C(CH₃)₃ | ~39 ppm | - |
| Pivaloyl C(CH₃)₃ | ~27 ppm | - |
| Acetyl CH₃ | - | ~24 ppm |
| Pyridine C-2 | ~152 ppm | ~152 ppm |
| Pyridine C-6 | ~158 ppm | ~158 ppm |
| Pyridine C-3, C-5 | ~105 - 115 ppm | ~105 - 115 ppm |
| Pyridine C-4 | ~138 ppm | ~138 ppm |
Table 3: Comparative Mass Spectrometry Data
| Parameter | N-(6-aminopyridin-2-yl)pivalamide | N-(6-aminopyridin-2-yl)acetamide |
| Molecular Formula | C₁₀H₁₅N₃O | C₇H₉N₃O |
| Molecular Weight | 193.25 g/mol | 151.17 g/mol |
| Expected [M+H]⁺ | m/z 194.13 | m/z 152.08 |
| Key Fragment Ion | m/z 109 (loss of pivaloyl group) | m/z 109 (loss of acetyl group) |
Table 4: Comparative FT-IR Spectral Data
| Vibrational Mode | N-(6-aminopyridin-2-yl)pivalamide | N-(6-aminopyridin-2-yl)acetamide |
| N-H Stretch (Amine) | ~3400 - 3200 cm⁻¹ (two bands) | ~3400 - 3200 cm⁻¹ (two bands) |
| N-H Stretch (Amide) | ~3300 cm⁻¹ | ~3300 cm⁻¹ |
| C-H Stretch (Aliphatic) | ~2960 cm⁻¹ | ~2920 cm⁻¹ |
| C=O Stretch (Amide) | ~1670 cm⁻¹ | ~1660 cm⁻¹ |
| N-H Bend (Amine) | ~1620 cm⁻¹ | ~1620 cm⁻¹ |
| C-N Stretch | ~1300 - 1200 cm⁻¹ | ~1300 - 1200 cm⁻¹ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These represent standard operating procedures for the structural elucidation of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact.
FT-IR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Visualized Workflows and Relationships
The following diagrams illustrate the logical workflow for structural validation and the relationship between the compared compounds.
Caption: A generalized workflow for the synthesis and structural validation of a small organic molecule.
Caption: The structural relationship between the target compound and its analogue, highlighting the common core and differing acyl groups.
A Comparative Guide to the Performance of Aminopyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of aminopyridine-based compounds in kinase assays, with a focus on structures related to N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide. Due to the limited publicly available data on this specific molecule, this guide utilizes performance data from closely related 6-aminopyridine derivatives as representative examples to illustrate their potential efficacy and selectivity as kinase inhibitors. The information is intended to offer a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.
Introduction to Aminopyridine-Based Kinase Inhibitors
Aminopyridines are a class of heterocyclic organic compounds that have emerged as a significant scaffold in the development of kinase inhibitors.[1][2] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[3] The aminopyridine core can be readily modified to create a library of compounds with varying potencies and selectivities against different kinases.[4] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[5]
This guide will compare the inhibitory activities of representative 6-aminopyridine derivatives against various kinases and provide detailed protocols for common kinase assays to enable researchers to conduct their own evaluations.
Quantitative Performance Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative aminopyridine-based kinase inhibitors against a panel of kinases. For comparison, data for Staurosporine, a well-known broad-spectrum kinase inhibitor, is also included. Lower IC50 values indicate higher potency.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Compound 8d (6-amino pyridine derivative) | GSK-3β | 770 | Staurosporine | Kinase A | 5 |
| CK-1δ | 570 | Kinase B | 10 | ||
| Compound 21 (amino pyridine-ketone) | PKCθ | 21 | Kinase C | 20 | |
| Compound 8e (2-aminopyridine derivative) | CDK9 | 88.4 | Kinase D | 2 | |
| HDAC1 | 168.9 | Kinase E | 15 |
Note: The data for the representative compounds are compiled from different studies. Direct comparison of absolute IC50 values should be made with caution due to potential variations in assay conditions.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitor performance. Below are protocols for two common types of in vitro kinase assays.
1. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
-
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This assay measures the phosphorylation of a substrate by a kinase.
-
Materials:
-
Kinase of interest
-
Biotinylated substrate
-
ATP
-
Test compound
-
TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-specific antibody and Streptavidin-allophycocyanin)
-
Assay Buffer
-
-
Procedure:
-
Kinase Reaction:
-
Dispense the test compound at various concentrations into the assay plate.
-
Add the kinase and biotinylated substrate.
-
Initiate the reaction by adding ATP.
-
Incubate for a predetermined time at a specific temperature.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents.
-
Incubate to allow for antibody-antigen binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring the emission at two different wavelengths.
-
Data Analysis: The ratio of the two emission signals is calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a generic kinase signaling cascade and the experimental workflow for a kinase inhibitor assay.
References
- 1. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Structure-based optimization of aminopyridines as PKCθ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-(6-aminopyridin-2-yl)pivalamide and Alternative Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of molecular building blocks is a cornerstone of modern drug discovery. These fragments dictate the physicochemical properties, target engagement, and ultimate therapeutic potential of a candidate molecule. This guide provides an objective comparison of N-(6-aminopyridin-2-yl)pivalamide with alternative building blocks, focusing on their application in the synthesis of kinase inhibitors and other targeted therapies.
Overview of N-(6-aminopyridin-2-yl)pivalamide
N-(6-aminopyridin-2-yl)pivalamide is a bifunctional building block featuring a 2,6-diaminopyridine core. One amine is acylated with a pivaloyl (tert-butylcarbonyl) group, leaving a free primary amine at the 6-position. This substitution pattern makes it a valuable intermediate for constructing molecules that require a sterically hindered yet conformationally rigid substituent adjacent to a key interaction motif.
The 2-aminopyridine moiety is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region.[1][2] The pivaloyl group, characterized by its bulky tert-butyl substituent, serves to introduce steric hindrance, which can enhance selectivity, improve metabolic stability, or probe specific hydrophobic pockets within a target's active site.[3][4]
Physicochemical Properties and Drug-Likeness
The physicochemical properties of building blocks are critical determinants of a final compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] The incorporation of the pivaloyl group significantly influences lipophilicity and molecular weight.
| Property | N-(6-aminopyridin-2-yl)pivalamide | Alternative Acyl Groups | Alternative Heterocycles |
| Molecular Weight | 193.26 g/mol | Variable (e.g., Acetyl: 151.17 g/mol ) | Variable (e.g., 2,6-diaminopyrimidine: 110.12 g/mol ) |
| Calculated logP | ~1.5 - 2.0 | Variable (e.g., Acetyl: ~0.5) | Variable (e.g., 2,6-diaminopyrimidine: ~-1.0) |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 2-3 |
| Key Feature | Steric bulk from pivaloyl group | Modulable lipophilicity and size | Altered electronics and H-bonding vectors |
Note: logP values are estimations and can vary based on the calculation method.
The bulky pivaloyl group contributes to increased lipophilicity compared to smaller acyl groups like acetyl.[7] While this can enhance binding to hydrophobic pockets, it may also lead to lower aqueous solubility.[8] Researchers must balance the need for steric bulk with the overall physicochemical profile to adhere to guidelines for oral bioavailability, such as Lipinski's Rule of Five.[5]
Comparative Analysis with Alternative Building Blocks
The choice of a building block depends on the specific goals of the drug discovery program, such as enhancing potency, improving selectivity, or optimizing pharmacokinetic properties.
The pivaloyl group is primarily used to introduce a sterically demanding, metabolically stable tert-butyl moiety.[9] However, other acyl groups can be employed to fine-tune the properties of the final molecule.
| Acyl Group | Key Features & Applications |
| Pivaloyl | - High steric bulk.[3] - Increased metabolic stability due to the quaternary carbon. - Can enhance selectivity by preventing binding to off-targets. |
| Acetyl/Propionyl | - Smaller size, leading to lower lipophilicity and potentially higher solubility. - Can be used as a starting point in structure-activity relationship (SAR) studies. |
| Benzoyl | - Introduces an aromatic ring, which can engage in π-stacking interactions. - Offers vectors for further substitution to probe deeper pockets. |
| Cyclopropanecarbonyl | - Introduces conformational rigidity and a unique 3D shape. - Can improve metabolic stability and cell permeability. |
The 2-aminopyridine scaffold is a privileged structure in kinase inhibitor design due to its ability to act as a hydrogen bond donor-acceptor-donor motif, mimicking the adenine region of ATP.[1][10] However, other heterocyclic scaffolds can serve a similar purpose, often with different selectivity profiles.[11]
| Heterocyclic Core | Key Features & Applications |
| 2-Aminopyridine | - Well-established hinge-binder in kinase inhibitors.[2] - Readily available and synthetically versatile.[12][13][14] |
| 2-Aminopyrimidine | - Bioisosteric replacement for 2-aminopyridine. - The additional nitrogen atom can alter basicity and solubility.[15] - Often used to modulate off-target activities, such as hERG inhibition. |
| Aminopyrazole/Indazole | - Can also act as effective hinge-binders.[16] - The five-membered ring structure presents different vectors for substitution, allowing for exploration of different chemical space.[17] |
| 2-Pyridone | - Offers a different hydrogen bonding pattern and can act as a "privileged" fragment in drug design.[18] |
Experimental Data and Structure-Activity Relationships (SAR)
While direct comparative data for N-(6-aminopyridin-2-yl)pivalamide is limited in the public domain, SAR studies on related series of kinase inhibitors provide valuable insights. For example, in the development of pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors, modifications at the 2-position of the pyridopyrimidine core, analogous to the 6-position of our title compound, significantly impacted potency and bioavailability.[19]
A study on cyclin-dependent kinase (CDK) inhibitors based on a 2,6-diamino-3-acylpyridine scaffold demonstrated that the nature of the acyl group is critical for activity.[11] This highlights the importance of exploring different acyl groups, including pivaloyl, to optimize target engagement.
Similarly, in the discovery of PI3Kδ inhibitors, the aminopyrimidine core was used as a central scaffold, with substitutions on this ring system being crucial for achieving potency and selectivity.[20] Another example is the development of a c-Met inhibitor, where a substituted aminopyridine moiety was a key component of the final, orally bioavailable drug candidate.[21]
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of compounds derived from these building blocks.
This protocol describes a typical synthetic route for coupling a substituent to the free amine of N-(6-aminopyridin-2-yl)pivalamide, for example, via a Buchwald-Hartwig amination.
-
Reaction Setup: In an oven-dried flask, combine N-(6-aminopyridin-2-yl)pivalamide (1.0 eq.), an aryl halide or triflate (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), and a ligand such as Xantphos (0.1 eq.).
-
Solvent and Base: Add a suitable anhydrous solvent (e.g., dioxane or toluene) and a base such as cesium carbonate (2.0 eq.).
-
Reaction Conditions: Purge the mixture with an inert gas (e.g., argon) and heat to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Reagents: Prepare a solution of the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate assay buffer.
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Assay Procedure: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Detection: After a set incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: General kinase signaling pathway and the point of intervention for an inhibitor.
Caption: A typical workflow for screening and developing kinase inhibitors.
Caption: A decision-making diagram for selecting a building block.
Conclusion
N-(6-aminopyridin-2-yl)pivalamide is a valuable building block for drug discovery, particularly in the synthesis of kinase inhibitors. Its key advantage lies in the introduction of a sterically bulky and metabolically stable pivaloyl group adjacent to the well-established 2-aminopyridine hinge-binding motif. However, the optimal building block is always context-dependent. Researchers should consider a range of alternatives, including different acyl groups and heterocyclic cores, to fine-tune the physicochemical properties, potency, selectivity, and pharmacokinetic profile of their lead compounds. The systematic evaluation of these alternatives through robust synthetic and screening protocols is essential for the successful development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Pivalamide | 754-10-9 | Benchchem [benchchem.com]
- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pivalic acid - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Alkoxy-2,6-diaminopyrimidine derivatives: Inhibitors of cyclin dependent kinases 1 and 2 - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 16. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38* | Semantic Scholar [semanticscholar.org]
- 17. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide and its Chloro-Analog as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide and its structural analog, N-(6-chloro-2-pyridinyl)-2,2-dimethylpropanamide. Both compounds share a common pivaloyl-substituted aminopyridine scaffold, a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. The key distinction lies in the substitution at the 6-position of the pyridine ring—an amino group versus a chloro group. This seemingly minor difference can significantly impact the physicochemical properties, reactivity, and biological activity of the molecules.
While a comprehensive Certificate of Analysis (CoA) with detailed experimental data for this compound is not publicly available, this guide synthesizes available information and provides a comparative framework based on typical analytical specifications and the known roles of analogous compounds in drug discovery.
Physicochemical and Analytical Comparison
A direct comparison of full experimental CoA data is challenging due to the limited public availability for this compound. However, based on common analytical parameters for compounds of this nature, a typical CoA would include the following. Below is a comparative table summarizing the basic properties and expected analytical specifications.
| Parameter | This compound | N-(6-chloro-2-pyridinyl)-2,2-dimethylpropanamide |
| CAS Number | 132784-74-8[1][2] | 86847-84-9[3] |
| Molecular Formula | C₁₀H₁₅N₃O[1] | C₁₀H₁₃ClN₂O[3] |
| Molecular Weight | 193.25 g/mol [1] | 212.68 g/mol [3] |
| Appearance | Off-white to light yellow solid (Expected) | White to off-white solid (Expected) |
| Purity (by HPLC) | ≥97% (Typical) | ≥97% (Typical)[3] |
| Solubility | Soluble in DMSO, methanol (Expected) | Soluble in DMSO, chloroform (Expected) |
| ¹H NMR | Conforms to structure (Expected) | Conforms to structure (Expected) |
| Mass Spectrum | [M+H]⁺ = 194.13 (Calculated) | [M+H]⁺ = 213.08 (Calculated) |
Performance Comparison in a Drug Discovery Context
The 2-aminopyridine moiety is a well-established pharmacophore in kinase inhibitors, notably targeting the Janus kinase (JAK) family. The amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain. In contrast, the chloro-substituent in the analog is an electron-withdrawing group that can alter the electronic properties of the pyridine ring and may participate in halogen bonding or other hydrophobic interactions within the active site.
Given the prevalence of aminopyridine-based JAK2 inhibitors, it is plausible that this compound could exhibit inhibitory activity against this enzyme. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation and differentiation, and its dysregulation is implicated in various myeloproliferative neoplasms and inflammatory diseases.[4][5]
A comparative in vitro kinase assay would be the definitive method to evaluate the performance of these two compounds. The table below illustrates a hypothetical comparison of their efficacy as JAK2 inhibitors.
| Compound | Target | Assay Type | IC₅₀ (nM) | Selectivity Profile |
| This compound | JAK2 | In vitro kinase assay | (Hypothetical) | (To be determined) |
| N-(6-chloro-2-pyridinyl)-2,2-dimethylpropanamide | JAK2 | In vitro kinase assay | (Hypothetical) | (To be determined) |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for the synthesis, characterization, and biological evaluation are provided below.
General Synthesis of N-(substituted-2-pyridinyl)-2,2-dimethylpropanamide
Materials:
-
2-amino-6-substituted pyridine (amino or chloro)
-
Pivaloyl chloride
-
Anhydrous pyridine or other suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 2-amino-6-substituted pyridine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro JAK2 Inhibition Assay (LanthaScreen™ Kinase Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the potency of test compounds against JAK2.
Materials:
-
Recombinant JAK2 enzyme
-
LanthaScreen™ Certified GFP-STAT1 substrate
-
LanthaScreen™ Tb-PY20 antibody
-
ATP
-
Kinase buffer
-
Test compounds (solubilized in DMSO)
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, JAK2 enzyme, and GFP-STAT1 substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a development solution containing the Tb-PY20 antibody.
-
Incubate for an additional period to allow for antibody binding.
-
Measure the TR-FRET signal (emission ratio of 520 nm to 495 nm) on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic model.
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound - CAS:132784-74-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jak2 Inhibitors: Rationale and Role as Therapeutic Agents in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cross-Reactivity Landscape of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide: A Guide Based on Available Data
Despite a comprehensive search of scientific literature and chemical databases, specific cross-reactivity studies for N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide are not publicly available. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with an understanding of the potential biological interactions of this molecule by examining its core structures: the aminopyridine scaffold and the 2,2-dimethylpropanamide moiety. The lack of direct data necessitates a theoretical approach, supplemented by general methodologies for assessing compound selectivity.
The aminopyridine functional group is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets.[1][2] Derivatives of 2-aminopyridine, the core of the compound , have shown a broad range of biological activities.[1] This class of molecules is recognized for its ability to modulate the activity of enzymes and receptors, a characteristic attributed to the unique structural features of the aminopyridine ring.[2]
Due to the absence of specific binding data for this compound, a direct comparison with alternative compounds is not feasible. However, understanding the general screening process for off-target effects is crucial for any novel compound.
Conceptual Framework for Cross-Reactivity Assessment
A typical workflow for evaluating the cross-reactivity of a new chemical entity involves a tiered approach, starting with broad screening and progressing to more specific functional assays.
References
Safety Operating Guide
Proper Disposal of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide (CAS Number: 132784-74-8), ensuring the safety of laboratory personnel and the protection of the environment. The following protocols are based on general laboratory safety principles and regulatory guidelines.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Quantitative Data for Disposal Considerations
The following table summarizes key quantitative data relevant to the safe handling and disposal of pyridine-containing compounds. These values provide context for the potential hazards and regulatory limits associated with this class of chemicals.
| Parameter | Value | Regulatory Body/Source |
| Permissible Exposure Limit (PEL) for Pyridine | 5 parts per million (ppm) or 15 milligrams per cubic meter (mg/m³) as an 8-hour time-weighted average (TWA)[1][2]. | OSHA[1][2][3] |
| Immediately Dangerous to Life or Health (IDLH) for Pyridine | 1,000 ppm[1][3]. | NIOSH[1][3] |
| Hazardous Waste Storage Limit (Satellite Accumulation Area) | A maximum of 55 gallons of hazardous waste or one quart of acutely toxic chemical waste (P-list) may be stored[4][5][6]. | EPA[5][6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Clearly identify the waste as "Hazardous Waste: this compound".
-
Segregate this waste from other waste streams to prevent incompatible chemical reactions. Based on its chemical structure (a pyridine derivative and an amide), it should not be mixed with strong oxidizing agents or strong acids.
2. Waste Collection and Containment:
-
Use a designated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be in good condition with a secure, tight-fitting lid.
-
Never overfill the waste container. Leave at least 10% headspace to allow for expansion.
3. Labeling:
-
Properly label the waste container with a "Hazardous Waste" label as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS Number: "132784-74-8".
-
The date of initial waste accumulation.
-
An indication of the hazards (e.g., "Irritant").
-
4. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
The SAA should be a well-ventilated, secondary containment area away from ignition sources and incompatible materials.
5. Disposal Request and Pickup:
-
Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Follow your institution's specific procedures for requesting a waste pickup.
Experimental Protocols
While this document focuses on disposal, any experimental protocol generating this compound waste should incorporate these disposal steps into the standard operating procedure (SOP). The SOP should be readily available to all personnel handling the chemical.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Caption: Overall workflow from waste generation to final disposal.
References
Personal protective equipment for handling N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide
Essential Safety and Handling Guide for N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 132784-74-8). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on available safety data sheets (SDS), the primary hazards include irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[1][2] The full toxicological properties of this compound may not have been completely investigated, warranting a cautious approach.[1]
The following table summarizes the required Personal Protective Equipment (PPE) for handling this chemical.
| PPE Category | Recommended Equipment |
| Eye Protection | - Chemical safety goggles that provide a complete seal around the eyes.- A face shield should be worn in addition to goggles when there is a risk of splashing or generating dust.[2] |
| Hand Protection | - Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1][2] |
| Body Protection | - A standard laboratory coat should be worn at all times.- For procedures with a higher risk of contamination, a chemically resistant apron or coveralls are recommended.[1] |
| Respiratory Protection | - Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][2]- If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps for safe handling in a laboratory setting.
Caption: A typical workflow for the safe handling of this compound.
Experimental Protocols
Weighing and Transfer:
-
Always conduct weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.
-
Use a disposable weighing boat or paper.
-
Carefully transfer the weighed solid to the reaction vessel using a spatula. Avoid creating dust.
-
Close the container immediately after use.
Dissolution:
-
Add the solvent to the solid in the reaction vessel slowly to avoid splashing.
-
If necessary, use gentle agitation (e.g., magnetic stirring) to facilitate dissolution.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Path
Caption: Waste stream and disposal pathway for materials contaminated with the chemical.
Disposal Procedures
-
Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing this chemical should be collected in a designated, sealed container for hazardous liquid waste. Do not dispose of this chemical down the drain.[2]
-
Contaminated Materials: Used weighing boats, contaminated paper towels, gloves, and other disposable labware should be placed in a designated hazardous waste container.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.
Decontamination
-
Glassware: Rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinsate as hazardous liquid waste. Then, wash the glassware with soap and water.
-
Surfaces: Wipe down any potentially contaminated surfaces in the fume hood with a cloth dampened with a suitable solvent, followed by a soap and water wash. Dispose of the cleaning materials as solid hazardous waste.
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
| Emergency Situation | First Aid and Response Protocol |
| Skin Contact | - Immediately remove contaminated clothing.- Flush the affected area with copious amounts of water for at least 15 minutes.[1]- Seek medical attention if irritation persists. |
| Eye Contact | - Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][2]- Remove contact lenses if present and easy to do.- Seek immediate medical attention. |
| Inhalation | - Move the affected person to fresh air immediately.[2]- If breathing is difficult, administer oxygen.- If breathing has stopped, begin artificial respiration.- Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting.- If the person is conscious, rinse their mouth with water.- Seek immediate medical attention. |
| Spill | - Evacuate the immediate area and restrict access.- Wear appropriate PPE, including respiratory protection.- For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a labeled hazardous waste container.[3]- For liquid spills, absorb with an inert material and place in a labeled hazardous waste container. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


